Product packaging for 3,4-Dichloro-5-fluorothiophenol(Cat. No.:CAS No. 1804881-36-4)

3,4-Dichloro-5-fluorothiophenol

Cat. No.: B1410111
CAS No.: 1804881-36-4
M. Wt: 197.06 g/mol
InChI Key: SDOVFDQMNGBERI-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-fluorothiophenol is a multifunctional aromatic thiol primarily employed as a sophisticated building block in organic synthesis and materials science research. Its structure, featuring both electron-withdrawing halogen substituents and a nucleophilic thiol group, makes it a valuable precursor for the development of novel compounds. Researchers utilize this reagent in the synthesis of ligands for metal complexes, as a monomer for specialized polymers, and in the construction of complex molecules for pharmaceutical applications. In scientific studies, its analogs are investigated for their role in the formation of chlorothiophenoxy radicals, which are key intermediates in the study of environmental pollutants like polychlorinated dibenzothiophenes/thianthrenes (PCDT/TAs) . The specific substitution pattern on the benzene ring influences the compound's reactivity and physical properties, offering researchers a means to fine-tune the characteristics of the resulting products. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2FS B1410111 3,4-Dichloro-5-fluorothiophenol CAS No. 1804881-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloro-5-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FS/c7-4-1-3(10)2-5(9)6(4)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOVFDQMNGBERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 3,4-Dichloro-5-fluorothiophenol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data for 3,4-Dichloro-5-fluorothiophenol is limited. This guide provides a comprehensive overview based on established chemical principles and data from structurally analogous compounds. All information regarding the target compound should be considered predictive until validated by empirical studies.

Executive Summary

This compound is a halogenated aromatic thiol of interest to researchers in medicinal chemistry and materials science due to its unique substitution pattern, which may impart specific biological activities or material properties. This document outlines the predicted chemical properties of this compound, a proposed synthetic pathway, and a comparative analysis of its core characteristics against those of its close structural analogs. The provided experimental protocols are based on well-established chemical transformations and are intended to serve as a foundational guide for the synthesis and study of this novel compound.

Predicted and Comparative Chemical Properties

The chemical and physical properties of this compound can be estimated by examining its structural analogs. The data for these related compounds are summarized below to provide a comparative context.

Table 1: Core Chemical and Physical Properties of this compound and Its Analogs

PropertyThis compound (Predicted)3,4-Dichlorothiophenol3,5-Difluorothiophenol3,4-Difluorothiophenol
Molecular Formula C₆H₃Cl₂FSC₆H₄Cl₂S[1]C₆H₄F₂S[2]C₆H₄F₂S[3]
Molecular Weight 197.06 g/mol 179.07 g/mol [1]146.16 g/mol [2]146.16 g/mol [3]
Physical State Solid or LiquidLiquid[4]Solid[5]Liquid[3]
Boiling Point Not available119-120 °C @ 10 mmHg[4]Not available169-170 °C[3]
Melting Point Not availableNot available[4]Not availableNot available
Density Not available~1.407 g/mL at 25 °CNot available~1.323 g/mL at 25 °C[3]
Refractive Index Not availablen20/D 1.623Not availablen20/D 1.528[3]

Proposed Synthetic Pathway

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization cluster_3 Step 4: Thiolation & Hydrolysis A 1,2-Dichloro-3-fluorobenzene B 3,4-Dichloro-5-fluoronitrobenzene A->B HNO₃ / H₂SO₄ C 3,4-Dichloro-5-fluoroaniline B->C Sn / HCl or H₂ / Pd-C D Diazonium Salt Intermediate C->D NaNO₂ / HCl (0-5 °C) E Xanthate Intermediate D->E Potassium Ethyl Xanthate F This compound E->F Hydrolysis (e.g., NaOH)

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the proposed synthetic pathway. These should be optimized for safety and yield in a laboratory setting.

The precursor aniline is not commercially available and would likely be synthesized from 1,2-dichloro-3-fluorobenzene.

  • Nitration: The synthesis of the nitro intermediate, 3,4-dichloro-5-fluoronitrobenzene, can be achieved by the nitration of 1,2-dichloro-3-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically performed at low temperatures to control regioselectivity and prevent over-nitration.

  • Reduction: The subsequent reduction of the nitro group to an amine can be carried out using standard methods. A common laboratory-scale procedure involves the use of tin metal in concentrated hydrochloric acid.[6] Alternatively, catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst is a cleaner method often used in industrial settings.[7]

This two-part procedure first converts the aniline to a diazonium salt, which is then reacted to introduce the thiol group.

  • Part 1: Diazotization of 3,4-Dichloro-5-fluoroaniline

    • Dissolve the synthesized 3,4-dichloro-5-fluoroaniline in a suitable aqueous acid solution (e.g., HCl or H₂SO₄).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

    • Stir the resulting solution for a short period to ensure complete formation of the diazonium salt. This solution should be used immediately in the next step.

  • Part 2: Conversion to Thiophenol via Xanthate Intermediate

    • In a separate flask, prepare a solution of potassium ethyl xanthate in water and cool it.

    • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. Nitrogen gas evolution should be observed.

    • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

    • The intermediate aryl xanthate can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • The extracted xanthate is then hydrolyzed, for example, by refluxing with an aqueous or alcoholic solution of sodium hydroxide, to yield the sodium thiophenolate salt.

    • Acidification of the cooled reaction mixture with a mineral acid will precipitate the final product, this compound, which can then be purified by distillation or chromatography.

Logical Relationships in Synthesis

The synthesis of this compound is contingent on a series of transformations where the product of each step serves as the reactant for the next. This sequential dependency is crucial for the overall success of the synthesis.

G Start Commercially Available Starting Material (1,2-Dichloro-3-fluorobenzene) Nitro Nitro Intermediate (3,4-Dichloro-5-fluoronitrobenzene) Start->Nitro Nitration Aniline Aniline Precursor (3,4-Dichloro-5-fluoroaniline) Nitro->Aniline Reduction Diazonium Diazonium Salt (Reactive Intermediate) Aniline->Diazonium Diazotization Target Target Compound (this compound) Diazonium->Target Thiolation

References

An In-depth Technical Guide to the Synthesis of 3,4-Dichloro-5-fluorothiophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible and robust synthetic pathway for the preparation of 3,4-dichloro-5-fluorothiophenol, a halogenated aromatic thiol of interest in medicinal chemistry and materials science. Due to the limited availability of a direct, published synthesis for this specific compound, the following protocol is a well-reasoned, two-step approach derived from established and analogous chemical transformations. The pathway commences with the chlorosulfonation of a commercially available starting material, 1,2-dichloro-4-fluorobenzene, to yield a key sulfonyl chloride intermediate. This intermediate is subsequently reduced to the target thiophenol. This guide provides detailed experimental procedures, quantitative data tables, and a visual representation of the synthetic route.

Overall Synthesis Pathway

The proposed synthesis of this compound is a two-step process:

  • Step 1: Chlorosulfonation of 1,2-dichloro-4-fluorobenzene. This reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, yielding 3,4-dichloro-5-fluorobenzenesulfonyl chloride.

  • Step 2: Reduction of 3,4-dichloro-5-fluorobenzenesulfonyl chloride. The sulfonyl chloride intermediate is then reduced to the corresponding thiol, affording the final product, this compound.

Synthesis_Pathway A 1,2-Dichloro-4-fluorobenzene B 3,4-Dichloro-5-fluorobenzenesulfonyl chloride A->B  ClSO3H (Chlorosulfonic acid) C This compound B->C  [H] (Reducing Agent, e.g., Zn/H+)

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3,4-Dichloro-5-fluorobenzenesulfonyl chloride

This initial step involves an electrophilic aromatic substitution reaction where 1,2-dichloro-4-fluorobenzene is treated with chlorosulfonic acid. The orientation of the incoming chlorosulfonyl group is directed by the existing substituents on the benzene ring.

Experimental Protocol

This protocol is adapted from analogous chlorosulfonation reactions of substituted benzenes.[1][2]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the HCl gas evolved), add chlorosulfonic acid (4.0 eq). Cool the flask to 0-5 °C in an ice-water bath.

  • Addition of Starting Material: Slowly add 1,2-dichloro-4-fluorobenzene (1.0 eq) dropwise to the cooled chlorosulfonic acid with vigorous stirring over a period of 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir for 12-18 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The solid product, 3,4-dichloro-5-fluorobenzenesulfonyl chloride, will precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be further purified by recrystallization from a suitable solvent such as hexane or a mixture of hexane and dichloromethane.

Quantitative Data (Hypothetical)
Reagent/ProductMolar Mass ( g/mol )Moles (mol)Mass/VolumeEquivalents
1,2-Dichloro-4-fluorobenzene164.990.116.5 g1.0
Chlorosulfonic acid116.520.435 mL4.0
Product (Theoretical Yield) 263.49 0.1 26.3 g -

Step 2: Synthesis of this compound

The reduction of the intermediate 3,4-dichloro-5-fluorobenzenesulfonyl chloride to the target thiophenol can be achieved through several methods. The use of zinc dust and a mineral acid is a classic and effective approach.[1][3][4]

Experimental Protocol (Zinc/Acid Reduction)
  • Reaction Setup: In a three-necked round-bottom flask fitted with a mechanical stirrer, a condenser, and a dropping funnel, prepare a suspension of zinc dust (4.0-5.0 eq) in water.

  • Addition of Sulfonyl Chloride: Add the 3,4-dichloro-5-fluorobenzenesulfonyl chloride (1.0 eq) portion-wise to the zinc suspension with vigorous stirring.

  • Reduction: Slowly add concentrated sulfuric acid or hydrochloric acid (4.0-5.0 eq) dropwise to the reaction mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable temperature (initially cool, then gently reflux).

  • Reaction Completion: After the addition of the acid is complete, heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Isolation and Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude thiophenol can be purified by vacuum distillation or column chromatography.

Quantitative Data (Hypothetical)
Reagent/ProductMolar Mass ( g/mol )Moles (mol)MassEquivalents
3,4-Dichloro-5-fluorobenzenesulfonyl chloride263.490.0513.2 g1.0
Zinc dust65.380.2516.3 g5.0
Concentrated H₂SO₄98.080.25~13.6 mL5.0
Product (Theoretical Yield) 197.06 0.05 9.85 g -
Alternative Reduction Method: Triphenylphosphine

An alternative, milder method for the reduction involves the use of triphenylphosphine.[5][6]

Experimental_Workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Reduction (Zn/Acid) A1 Cool Chlorosulfonic Acid A2 Add 1,2-dichloro-4-fluorobenzene A1->A2 A3 Stir at RT A2->A3 A4 Quench on Ice A3->A4 A5 Filter and Wash A4->A5 A6 Recrystallize A5->A6 B1 Suspend Zn in Water B2 Add Sulfonyl Chloride B1->B2 B3 Add Acid Dropwise B2->B3 B4 Reflux B3->B4 B5 Extract with Solvent B4->B5 B6 Purify B5->B6

Caption: Experimental workflow for the synthesis of this compound.

This comprehensive guide provides a viable synthetic route for this compound, empowering researchers with the necessary information for its laboratory preparation. The protocols are based on well-established chemical principles and analogous reactions, ensuring a high probability of success. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to 3,4-Dichloro-5-fluorothiophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical methodologies for 3,4-Dichloro-5-fluorothiophenol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Identifiers

This compound is a substituted aromatic thiol compound. Its structure consists of a benzene ring functionalized with two chlorine atoms, one fluorine atom, and a thiol group. The precise arrangement of these substituents on the aromatic ring is critical to its chemical reactivity and physical properties.

Table 1: Molecular Identifiers and Computed Properties

PropertyValueSource
IUPAC Name 3,4-dichloro-5-fluorobenzenethiolPredicted
Molecular Formula C₆H₃Cl₂FS
Molecular Weight 197.06 g/mol [1]
Canonical SMILES C1=C(C(=C(C=C1S)F)Cl)ClPredicted
InChI Key PredictedPredicted
CAS Number Not available

Note: Some properties are predicted based on the analysis of structurally similar compounds due to the limited availability of direct experimental data for this compound.

Physicochemical Properties

The physicochemical properties of this compound are influenced by the electronegative halogen atoms and the acidic thiol group. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Table 2: Predicted Physicochemical Properties

PropertyValueNotes
Physical State Crystalline solid or liquidBased on similar halogenated thiophenols.[2][3]
Color White to light yellowTypical for thiophenol derivatives.[2]
Odor StenchCharacteristic of thiol compounds.[2][4]
Melting Point 50-70 °CEstimated range based on dichlorothiophenol (62-65 °C) and fluorinated thiophenols.[2][3]
Boiling Point > 200 °CExtrapolated from related compounds.[2][5]
Solubility Soluble in organic solvents (e.g., Chloroform, Methanol); Insoluble in water.[3]The presence of the thiol and halogen groups suggests solubility in non-polar and polar aprotic solvents.
pKa ~5-7The acidity of the thiol proton is influenced by the electron-withdrawing halogens.[2]

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and characterization of this compound. These are generalized methods based on established procedures for similar compounds.[6][7]

Synthesis: Reduction of a Sulfonyl Chloride

A common route for the synthesis of thiophenols is the reduction of the corresponding benzenesulfonyl chloride.

Materials:

  • 3,4-Dichloro-5-fluorobenzenesulfonyl chloride

  • Zinc dust or Sodium borohydride[6]

  • Sulfuric acid or an appropriate solvent (e.g., THF, Methanol)[7]

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 3,4-dichloro-5-fluorobenzenesulfonyl chloride in a suitable solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add the reducing agent (e.g., zinc dust followed by dropwise addition of sulfuric acid, or portion-wise addition of sodium borohydride).

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography or distillation.

Characterization: Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃). The spectrum is expected to show signals in the aromatic region (δ 7-8 ppm) and a signal for the thiol proton (δ 3-4 ppm), which may be broad.

  • ¹³C NMR: This will reveal the number of unique carbon environments in the molecule. The carbon atoms attached to halogens will show characteristic shifts.

  • ¹⁹F NMR: This is a crucial technique to confirm the presence and environment of the fluorine atom. A single resonance is expected.

2. Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the purified compound. Look for characteristic absorption bands:

    • S-H stretching: ~2550-2600 cm⁻¹ (can be weak)

    • C-S stretching: ~600-800 cm⁻¹

    • Aromatic C-H stretching: ~3000-3100 cm⁻¹

    • C=C aromatic ring stretching: ~1400-1600 cm⁻¹

    • C-Cl and C-F stretching: In the fingerprint region below 1400 cm⁻¹

3. Mass Spectrometry (MS):

  • Analyze the compound using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS). The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including isotopic peaks for the two chlorine atoms.

Logical Workflow for Characterization

The following diagram illustrates a standard workflow for the synthesis and characterization of a novel compound like this compound.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Start Starting Material: 3,4-Dichloro-5-fluorobenzenesulfonyl chloride Reduction Reduction Reaction Start->Reduction e.g., Zn/H₂SO₄ or NaBH₄ Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (Column Chromatography / Distillation) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Final Structure Confirmed: This compound NMR->Final IR->Final MS->Final

Caption: Workflow for the synthesis and structural elucidation of this compound.

References

An In-depth Technical Guide to 3,4-Dichloro-5-fluorothiophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 3,4-Dichloro-5-fluorothiophenol is not readily found in major chemical databases, and a specific CAS number has not been identified. This guide provides information based on closely related analogs and established chemical principles. The experimental protocols and potential biological activities described herein are proposed based on scientific literature for similar compounds and should be considered hypothetical.

Chemical Identification and Properties

While a specific CAS number for this compound is not publicly available, information on its isomers and related compounds can provide valuable insights into its potential properties. The methyl ether derivative, 3,4-Dichloro-5-fluorothioanisole, is documented under CAS number 1806351-13-2, suggesting the feasibility of the core chemical structure.[1] An isomeric form, 3,5-Dichloro-4-fluorothiophenol, is identified by CAS number 1160573-86-3.

Table 1: Physicochemical Properties of Analogous Halogenated Thiophenols

Property3-Chloro-5-fluorothiophenol[2]3,4-Difluorothiophenol[3]4-Fluorothiophenol[4]3,5-Dichloro-4-fluorothiophenol[5]
CAS Number 845823-02-160811-24-7371-42-61160573-86-3
Molecular Formula C₆H₄ClFSC₆H₄F₂SC₆H₅FSC₆H₃Cl₂FS
Molecular Weight 162.61 g/mol 146.16 g/mol 128.17 g/mol 197.06 g/mol
Appearance Not specifiedNot specifiedLiquidNot specified
Boiling Point Not specifiedNot specifiedNot specifiedNot specified
Flash Point Not specifiedNot specified54 °CNot specified
Density Not specifiedNot specified1.203 g/mL at 25 °CNot specified

Proposed Synthesis and Experimental Protocols

A specific, validated synthesis for this compound is not available in the current literature. However, a plausible synthetic route can be designed based on established methods for the preparation of substituted thiophenols. A common and effective method involves the reduction of a corresponding sulfonyl chloride.

A potential starting material for this synthesis is 1,2-Dichloro-4-fluoro-5-nitrobenzene (CAS Number: 2339-78-8), which is commercially available. The proposed synthetic pathway involves the reduction of the nitro group to an amine, followed by diazotization and subsequent conversion to a sulfonyl chloride, which is then reduced to the final thiophenol product.

Synthetic Workflow for this compound A 1,2-Dichloro-4-fluoro-5-nitrobenzene B 3,4-Dichloro-5-fluoroaniline A->B Reduction (e.g., Fe/HCl) C 3,4-Dichloro-5-fluorobenzenediazonium chloride B->C Diazotization (NaNO2, HCl) D 3,4-Dichloro-5-fluorobenzenesulfonyl chloride C->D Sulfonylation (SO2, CuCl2) E This compound D->E Reduction (e.g., Zn/H2SO4)

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Experimental Protocol:

Step 1: Synthesis of 3,4-Dichloro-5-fluoroaniline

  • To a stirred suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux.

  • Add a solution of 1,2-Dichloro-4-fluoro-5-nitrobenzene in ethanol dropwise to the refluxing mixture.

  • After the addition is complete, continue refluxing for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and make it alkaline with an aqueous solution of sodium carbonate.

  • Filter the mixture through celite and wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline derivative.

  • Purify the product by column chromatography or recrystallization.

Step 2: Synthesis of 3,4-Dichloro-5-fluorobenzenesulfonyl chloride

  • Dissolve the synthesized 3,4-Dichloro-5-fluoroaniline in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.

  • Add the cold diazonium salt solution to the sulfur dioxide solution dropwise, with vigorous stirring.

  • After the addition, allow the mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic extract with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude sulfonyl chloride.

Step 3: Synthesis of this compound

  • To a stirred mixture of zinc dust and dilute sulfuric acid, add a solution of 3,4-Dichloro-5-fluorobenzenesulfonyl chloride in a suitable solvent (e.g., ethanol or toluene) at a controlled temperature.

  • Stir the reaction mixture vigorously for several hours until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture to remove any unreacted zinc.

  • Extract the filtrate with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic extract under reduced pressure.

  • Purify the resulting crude thiophenol by vacuum distillation or column chromatography.

Potential Biological Activities and Signaling Pathways

There is no specific information on the biological activities of this compound. However, the presence of halogen atoms and a thiophenol moiety suggests potential for various biological interactions. Halogenated aromatic compounds are known to exhibit a range of bioactivities, including antimicrobial, antifungal, and enzyme-inhibiting properties.

Studies on other halogenated thiophenes have demonstrated their potential as antimicrobial agents. For instance, 2-chloro-3,5-dinitrothiophene has shown high activity against E. coli, M. luteus, and A. niger.[6] The proposed mechanism for some of these compounds involves nucleophilic attack by intracellular thiols, leading to the displacement of the halogen.[6]

Thiophenols, in general, are also known to be effective antioxidants, capable of scavenging free radicals.[7] The specific substitution pattern of halogens on the aromatic ring would significantly influence this activity.

Hypothetical Mechanism of Action: Covalent Enzyme Inhibition

Thiophenols are nucleophilic and can react with electrophilic sites in biological macromolecules. A plausible mechanism of action for this compound could be the covalent modification of cysteine residues in the active sites of key enzymes. This would lead to the irreversible inhibition of the enzyme and disruption of a critical biological pathway. The electron-withdrawing nature of the chlorine and fluorine atoms would influence the pKa of the thiol group, affecting its nucleophilicity at physiological pH.

Hypothetical Mechanism of Action cluster_0 Cellular Environment A This compound (Drug Candidate) C Covalent Drug-Enzyme Adduct A->C Covalent Bonding (Thiolate attack on Cysteine) B Target Enzyme (with active site Cysteine) B->C D Disruption of Signaling Pathway C->D E Therapeutic Effect D->E

Caption: Hypothetical signaling pathway disruption by covalent enzyme inhibition.

Conclusion for Drug Development Professionals

This compound represents a novel chemical entity with potential for further investigation. Its multi-halogenated structure suggests that it could possess interesting pharmacological properties. Researchers interested in this compound would need to undertake a custom synthesis, for which a plausible route has been outlined. Subsequent studies should focus on characterizing its physicochemical properties and screening for a range of biological activities, including antimicrobial, antifungal, and enzyme inhibition assays. The proposed hypothetical mechanism of action provides a starting point for more detailed mechanistic studies should any significant biological activity be discovered.

References

Spectroscopic and Synthetic Overview of 3,4-Dichloro-5-fluorothiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available spectroscopic and synthetic data for the compound 3,4-Dichloro-5-fluorothiophenol. Despite a comprehensive search of public domain databases and scientific literature, specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) and detailed synthesis protocols for this compound are not currently available. This document summarizes the landscape of information for structurally related compounds to provide a comparative context for researchers working with halogenated fluorothiophenols.

Introduction to Halogenated Thiophenols

Halogenated thiophenols are a class of organic compounds that serve as important building blocks in medicinal chemistry and materials science. The specific substitution pattern of halogens on the phenyl ring significantly influences the physicochemical properties and biological activity of the resulting molecules. The target compound of this guide, this compound, is a polysubstituted thiophenol for which detailed characterization data is not readily accessible. This guide, therefore, aims to provide pertinent information on analogous compounds to aid in the prediction of its properties and the design of synthetic and analytical strategies.

Spectroscopic Data of Structurally Related Compounds

While no specific data is available for this compound, the following tables summarize key physical and chemical properties of related monochloro-, dichloro-, and fluoro-substituted thiophenols. This information can be valuable for estimating the characteristics of the target compound.

Table 1: Physical and Chemical Properties of Related Thiophenols

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
3-Chloro-5-fluorothiophenol[1]C₆H₄ClFS162.61845823-02-1
3,5-Dichloro-2-fluorothiophenol[2]C₆H₃Cl₂FS197.061806281-14-0
4-FluorothiophenolC₆H₅FS128.17371-42-6

Note: The data presented is computed and sourced from publicly available chemical databases.

Spectroscopic data for these related compounds, where available, can offer insights into the expected spectral features of this compound. For instance, the ¹H NMR spectrum of 4-Fluorothiophenol is documented and can serve as a basic reference for the proton signals of a fluorinated thiophenol.[3]

Synthesis of Related Halogenated Thiophenols

Detailed experimental protocols for the synthesis of this compound are not described in the surveyed literature. However, established methods for the preparation of similar compounds, such as 4-fluorothiophenol, can provide a strategic blueprint.

A common synthetic route to fluorothiophenols involves the reduction of the corresponding sulfonyl chloride. For example, 4-fluorothiophenol can be prepared from 4-fluorobenzenesulfonyl chloride.[4][5][6] This process typically involves a two-step reduction, first to the disulfide and then to the desired thiophenol.

Experimental Workflow for a General Thiophenol Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a thiophenol from its corresponding sulfonyl chloride, based on methodologies reported for related compounds. This serves as a conceptual model in the absence of a specific protocol for this compound.

G cluster_0 Step 1: Reduction to Disulfide cluster_1 Step 2: Reduction to Thiophenol cluster_2 Step 3: Workup and Purification A Aryl Sulfonyl Chloride C Reaction Mixture A->C B Sodium Sulfite B->C D Diaryl Disulfide C->D Reduction E Diaryl Disulfide G Reaction Mixture E->G F Reducing Agent (e.g., NaBH4) F->G H Aryl Thiophenol G->H Reduction I Aryl Thiophenol J Acidification I->J K Extraction J->K L Purification (e.g., Distillation) K->L M Pure Aryl Thiophenol L->M

Generalized Synthetic Workflow for Aryl Thiophenols.

Signaling Pathways

A search of the available literature did not yield any information regarding the involvement of this compound in any specific biological signaling pathways.

Conclusion

This technical guide confirms the absence of publicly available, detailed spectroscopic and synthetic data for this compound. The provided information on structurally related compounds is intended to serve as a valuable resource for researchers and professionals in the field. It is anticipated that as research progresses, the specific data for the title compound will become available, allowing for a more comprehensive understanding of its properties and potential applications. Researchers are encouraged to perform their own experimental characterization to fill this knowledge gap.

References

An In-depth Technical Guide to Isomers of Dichlorofluorinated Thiophenols

Author: BenchChem Technical Support Team. Date: November 2025

To the intended audience of researchers, scientists, and drug development professionals: a comprehensive search of scientific literature and chemical databases has revealed no publicly available data for 3,4-Dichloro-5-fluorothiophenol. This suggests the compound may be novel, not yet synthesized, or not extensively characterized.

In lieu of data on the requested molecule, this technical guide provides a detailed overview of the physical and chemical characteristics of two closely related and documented isomers: 3-Chloro-5-fluorothiophenol and 3,5-Dichloro-2-fluorothiophenol . The information presented is based on computed data and general principles of chemical reactivity for this class of compounds, providing a valuable resource for researchers working with halogenated thiophenols.

Physicochemical Properties

The fundamental physical and chemical properties of these isomers are summarized below. It is important to note that the majority of the available quantitative data is based on computational models rather than experimental measurements.

Compound Identification
Property3-Chloro-5-fluorothiophenol3,5-Dichloro-2-fluorothiophenol
IUPAC Name 3-chloro-5-fluorobenzenethiol[1]3,5-dichloro-2-fluorobenzenethiol[2]
CAS Number 845823-02-1[1]1806281-14-0[2]
Molecular Formula C₆H₄ClFS[1]C₆H₃Cl₂FS[2]
Molecular Weight 162.61 g/mol [1]197.06 g/mol [2]
Canonical SMILES C1=C(C=C(C=C1S)Cl)F[1]C1=C(C=C(C(=C1S)F)Cl)Cl[2]
Computed Physicochemical Data

The following table presents computed data for various physicochemical properties, which are useful for predicting the behavior of these compounds in different environments. These values are derived from computational models as found in the PubChem database.[1][2]

Property3-Chloro-5-fluorothiophenol3,5-Dichloro-2-fluorothiophenol
XLogP3 2.8[1]3.4[2]
Hydrogen Bond Donor Count 1[1]1[2]
Hydrogen Bond Acceptor Count 1[1]2[2]
Rotatable Bond Count 0[1]0[2]
Exact Mass 161.9706272 Da[1]195.9316548 Da[2]
Monoisotopic Mass 161.9706272 Da[1]195.9316548 Da[2]
Topological Polar Surface Area 1 Ų[1]1 Ų[2]
Heavy Atom Count 9[1]10[2]

Reactivity and Chemical Characteristics

The chemical behavior of these halogenated thiophenols is dictated by the interplay of the thiol group and the electron-withdrawing halogen substituents on the aromatic ring.

  • Thiol Group Reactivity : The thiol (-SH) group is nucleophilic and acidic. It can be deprotonated by a base to form a thiolate anion (S⁻), which is a potent nucleophile. This allows for reactions such as S-alkylation, S-acylation, and the formation of disulfides upon oxidation. The acidity (pKa) of the thiol proton is influenced by the ring substituents. Electron-withdrawing groups like chlorine and fluorine are expected to increase the acidity (lower the pKa) compared to unsubstituted thiophenol.

  • Aromatic Ring Reactivity : The chlorine and fluorine atoms are deactivating, electron-withdrawing substituents, which make the aromatic ring less susceptible to electrophilic aromatic substitution reactions compared to benzene.[3] Halogens are ortho-, para-directing, however, the substitution pattern of the isomers will dictate the regioselectivity of any further substitution reactions.

  • Nucleophilic Aromatic Substitution (SNAr) : The presence of multiple electron-withdrawing halogen substituents can activate the ring towards nucleophilic aromatic substitution, where a potent nucleophile displaces one of the halogen atoms.

Experimental Protocols: General Synthesis of Substituted Aryl Thiols

General Protocol: Copper-Catalyzed Thiolation of Aryl Iodides

This protocol is adapted from a general method for the synthesis of a wide range of substituted aryl thiols.[4]

Objective: To synthesize a substituted aryl thiol from the corresponding aryl iodide.

Materials:

  • Substituted Aryl Iodide (e.g., 3-Chloro-5-fluoroiodobenzene)

  • Sulfur powder

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Sodium borohydride (NaBH₄) or Triphenylphosphine (PPh₃)

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • C-S Coupling Reaction:

    • To a flame-dried reaction vessel under an inert atmosphere, add the substituted aryl iodide (1.0 equiv.), sulfur powder (1.5 equiv.), CuI (0.1 equiv.), and K₂CO₃ (2.0 equiv.).

    • Add anhydrous DMF as the solvent.

    • Heat the reaction mixture at 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl iodide is consumed.

  • Reduction of the Disulfide Intermediate:

    • Cool the reaction mixture to room temperature.

    • Carefully add a reducing agent, such as NaBH₄ or PPh₃, to the mixture. This step reduces the in situ generated diaryl disulfide to the corresponding thiolate.

    • Stir the mixture until the reduction is complete.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Acidify the aqueous mixture with dilute HCl to a pH of ~2-3 to protonate the thiolate.

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be further purified by flash column chromatography on silica gel to yield the pure substituted aryl thiol.

G cluster_setup Reaction Setup cluster_reaction C-S Coupling & Reduction cluster_workup Work-up & Purification ArylIodide Substituted Aryl Iodide Setup Combine in Flask under N2 ArylIodide->Setup Sulfur Sulfur Powder Sulfur->Setup CuI CuI Catalyst CuI->Setup K2CO3 K2CO3 Base K2CO3->Setup DMF Anhydrous DMF DMF->Setup Heating Heat to 90°C Setup->Heating Disulfide Diaryl Disulfide Intermediate Heating->Disulfide Reduction Cool & Add Reducing Agent (e.g., NaBH4) Thiolate Aryl Thiolate Reduction->Thiolate Disulfide->Reduction Acidify Acidify with HCl Thiolate->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography) Concentrate->Purify FinalProduct Pure Aryl Thiol Purify->FinalProduct

Caption: General workflow for the synthesis of substituted aryl thiols.

Mandatory Visualizations

The following diagram illustrates the logical relationship in a common experimental procedure for the synthesis of substituted thiophenols, starting from the corresponding aniline derivative via a Sandmeyer-type reaction.

G Aniline Substituted Aniline (e.g., 3-Chloro-5-fluoroaniline) Diazotization Diazotization (NaNO2, aq. HCl, 0-5°C) Aniline->Diazotization Step 1 Diazonium Aryl Diazonium Salt Intermediate Diazotization->Diazonium Forms unstable intermediate Thiolation Thiolation (e.g., KSCN or NaSH) Diazonium->Thiolation Step 2 Thiol Aryl Thiol Product Thiolation->Thiol Final Product Formation

Caption: Synthesis of aryl thiols via diazotization of anilines.

Conclusion

While direct experimental data for this compound is absent from the current scientific literature, this guide provides essential computed physicochemical data and outlines general synthetic and reactivity principles based on the available information for the closely related isomers, 3-Chloro-5-fluorothiophenol and 3,5-Dichloro-2-fluorothiophenol. This information serves as a valuable starting point for researchers interested in the synthesis, characterization, and application of novel polychlorinated and fluorinated thiophenol derivatives. Further experimental work is required to validate the computed properties and to fully elucidate the chemical and biological profiles of these compounds.

References

In-depth Technical Guide: The Elusive Case of 3,4-Dichloro-5-fluorothiophenol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals no specific information on the discovery, history, synthesis, or biological activity of 3,4-Dichloro-5-fluorothiophenol. This compound does not appear in prominent chemical registries such as PubChem, and no synthesis or characterization data has been publicly documented.

This technical guide addresses the query for information on this compound by first establishing the absence of its presence in the known chemical literature. While the core requirements of this guide—detailing its history, experimental protocols, and biological pathways—cannot be fulfilled due to the non-availability of data, this document will instead provide a brief overview of general synthetic approaches for structurally related polychlorinated and fluorinated thiophenols. This will offer researchers a foundational understanding of the chemical principles that would likely be involved in the theoretical synthesis of such a molecule.

General Synthetic Strategies for Polychlorinated and Fluorinated Aryl Thiols

The synthesis of aryl thiols, particularly those bearing multiple halogen substituents, can be approached through several established methodologies in organic chemistry. These methods typically involve the introduction of a thiol group (-SH) or a protected equivalent onto a pre-functionalized aromatic ring.

One common strategy is the reduction of a corresponding sulfonyl chloride. For a hypothetical synthesis of this compound, this would involve the preparation of 3,4-Dichloro-5-fluorobenzenesulfonyl chloride as a precursor. This intermediate could then be reduced using various reagents, such as zinc in an acidic medium or a phosphine-based reducing agent, to yield the target thiophenol.

Another approach involves the use of a Sandmeyer-type reaction. Starting from a suitable aniline (3,4-dichloro-5-fluoroaniline), diazotization followed by treatment with a sulfur-containing reagent like potassium ethyl xanthate can introduce the sulfur functionality. Subsequent hydrolysis would then yield the desired thiophenol.

Finally, nucleophilic aromatic substitution (SNAr) reactions can be employed, particularly when the aromatic ring is activated by electron-withdrawing groups. While the chlorine and fluorine atoms in the target molecule are not exceptionally strong activating groups for this type of reaction, under specific conditions with a suitable sulfur nucleophile, displacement of a leaving group on a precursor molecule could be envisioned.

Hypothetical Synthesis Workflow

Based on the general principles outlined above, a theoretical synthetic workflow for this compound could be proposed. It is crucial to emphasize that the following diagram illustrates a conceptual pathway and is not based on any documented experimental protocol for this specific compound.

cluster_0 Hypothetical Synthesis of this compound Start 3,4-Dichloro-5-fluoroaniline Step1 Diazotization (NaNO2, HCl) Start->Step1 Intermediate1 Diazonium Salt Step1->Intermediate1 Step2 Xanthate Formation (Potassium Ethyl Xanthate) Intermediate1->Step2 Intermediate2 Xanthate Ester Step2->Intermediate2 Step3 Hydrolysis (NaOH, then H+) Intermediate2->Step3 Product This compound Step3->Product

Caption: A hypothetical Sandmeyer-type reaction pathway for the synthesis of this compound.

Conclusion

A Technical Guide to 3,4-Dichloro-5-fluorobenzenethiol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "3,4-Dichloro-5-fluorothiophenol" is not readily found in established chemical databases or literature. This guide, therefore, addresses the chemical entity logically derived from this name: 3,4-Dichloro-5-fluorobenzenethiol . The information presented, including properties, synthesis, and reactivity, is based on established principles of organic chemistry and data from structurally analogous compounds. All quantitative data and protocols should be treated as estimations pending experimental verification.

Introduction

Halogenated thiophenols are a class of organosulfur compounds of significant interest in medicinal chemistry and materials science. The presence of halogens and a thiol group on a benzene ring imparts unique electronic and steric properties, making them versatile building blocks for the synthesis of novel therapeutic agents and functional materials. The thiol group, in particular, is a key pharmacophore that can interact with biological targets through coordination with metal ions or by participating in redox processes.[1]

This technical guide provides a comprehensive overview of 3,4-dichloro-5-fluorobenzenethiol, a trifunctionalized aromatic thiol. It details its predicted chemical and physical properties, proposes a potential synthetic route, and discusses its expected reactivity and potential applications in drug development based on data from related compounds.

Chemical and Physical Properties

The precise experimental data for 3,4-dichloro-5-fluorobenzenethiol is not available. However, we can predict its properties based on known data for similar compounds such as 4-fluorothiophenol, 3-chloro-4-fluorothiophenol, and 3,4-difluorothiophenol.

PropertyPredicted Value / InformationSource / Analogy
IUPAC Name 3,4-Dichloro-5-fluorobenzenethiolStandard Nomenclature
Molecular Formula C₆H₃Cl₂FSDerived from Structure
Molecular Weight 197.06 g/mol Calculated
Appearance Colorless to light yellow liquidAnalogy with other thiophenols[2][3]
Odor Strong, unpleasant (stench)Characteristic of thiols[2][4]
Boiling Point Estimated > 170 °CHigher than 3-fluorothiophenol (170°C) due to increased mass[2]
Density Estimated > 1.5 g/mLHigher than 2-chloro-4-fluorothiophenol (1.517 g/mL)[5]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, THF)General property of thiophenols[3]

Synthesis and Reactivity

A plausible synthetic route to 3,4-dichloro-5-fluorobenzenethiol can be conceptualized starting from a commercially available precursor, such as 1,2-dichloro-3-fluorobenzene. The workflow would involve sulfonation followed by a reduction sequence.

G cluster_0 Proposed Synthesis of 3,4-Dichloro-5-fluorobenzenethiol A 1,2-Dichloro-3-fluorobenzene (Starting Material) B 3,4-Dichloro-5-fluorobenzene- 1-sulfonyl chloride A->B 1. Chlorosulfonic acid C Sodium 3,4-dichloro-5-fluorobenzene- sulfinate B->C 2. Na₂SO₃ / NaHCO₃ D Bis(3,4-dichloro-5-fluorophenyl) disulfide C->D 3. Reduction (e.g., SO₂) E 3,4-Dichloro-5-fluorobenzenethiol (Target Compound) D->E 4. Reduction (e.g., NaBH₄)

A plausible synthetic pathway for 3,4-dichloro-5-fluorobenzenethiol.

Reactivity:

The reactivity of 3,4-dichloro-5-fluorobenzenethiol is governed by the interplay of its functional groups:

  • Thiol Group (-SH): This is the most reactive site. It is acidic and can be deprotonated to form a thiolate anion, which is a potent nucleophile. It can undergo S-alkylation, S-acylation, and oxidation to form disulfides or sulfonic acids.

  • Aromatic Ring: The benzene ring is electron-deficient due to the inductive effects of the three halogen substituents. This deactivation makes electrophilic aromatic substitution reactions challenging. Conversely, it makes the ring susceptible to nucleophilic aromatic substitution, particularly at positions activated by the halogens.

Potential Biological Activity and Applications

Thiophenol derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1] The thiol group can interact with cysteine residues in enzymes or proteins, leading to the modulation of their function.

The specific substitution pattern of 3,4-dichloro-5-fluorobenzenethiol could be leveraged in drug design. For instance, it could serve as a fragment for covalent inhibitors, where the thiolate attacks an electrophilic residue in a protein's active site.

G cluster_1 Hypothetical Mechanism of Action Thiol 3,4-Dichloro-5- fluorobenzenethiol Enzyme Target Enzyme (with Cysteine residue) Thiol->Enzyme Covalent Bonding (Thiolate attack) Complex Inactivated Enzyme-Inhibitor Covalent Adduct Enzyme->Complex Inhibition of Biological Pathway

Covalent inhibition of a target enzyme by a thiophenol derivative.

General Experimental Protocols

The following are general, hypothetical protocols for reactions involving an aromatic thiol like 3,4-dichloro-5-fluorobenzenethiol. Note: These procedures are illustrative and must be adapted and optimized for the specific substrate. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

A. Protocol for S-Alkylation (Thioether Synthesis)

  • Deprotonation: Dissolve 1.0 equivalent of 3,4-dichloro-5-fluorobenzenethiol in a suitable solvent (e.g., THF or DMF). Add 1.1 equivalents of a base (e.g., sodium hydride or potassium carbonate) and stir the mixture at room temperature for 30 minutes to form the thiolate.

  • Alkylation: Add 1.05 equivalents of the desired alkyl halide (e.g., methyl iodide, benzyl bromide) dropwise to the solution.

  • Reaction: Stir the reaction mixture at room temperature (or with gentle heating) and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.

B. Protocol for Oxidation to Disulfide

  • Dissolution: Dissolve 1.0 equivalent of 3,4-dichloro-5-fluorobenzenethiol in a solvent such as dichloromethane or methanol.

  • Oxidation: Add a mild oxidizing agent, such as a solution of iodine (I₂) in methanol or by bubbling air through the solution in the presence of a catalytic amount of a base (e.g., triethylamine).

  • Reaction: Stir the mixture at room temperature until the starting thiol is consumed, as monitored by TLC.

  • Workup and Purification: Remove the solvent under reduced pressure. The resulting disulfide can often be purified by recrystallization or column chromatography.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3,4-dichloro-5-fluorobenzenethiol does not exist, the hazards can be inferred from similar halogenated thiophenols.[2][4][5][6]

  • Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[2][5]

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[4][5]

  • Flammability: May be a flammable liquid and vapor.[4]

  • Stench: Possesses a strong, foul odor.[2]

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Keep away from heat, sparks, and open flames.[4]

  • Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

3,4-Dichloro-5-fluorobenzenethiol represents a potentially valuable, yet underexplored, chemical entity. Based on the properties of related compounds, it is expected to be a reactive building block for creating complex molecules with potential applications in drug discovery and materials science. The proposed synthetic routes and reaction protocols provide a foundation for future experimental work. However, due to the lack of empirical data, all properties and procedures should be approached with caution and validated through rigorous experimentation.

References

A Comprehensive Technical Guide to the Safety and Handling of 3,4-Dichloro-5-fluorothiophenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the safety and handling of 3,4-Dichloro-5-fluorothiophenol based on available data for structurally similar compounds. Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, the information herein is extrapolated from the safety profiles of related halogenated thiophenols. All personnel handling this compound should exercise extreme caution and adhere to rigorous safety protocols.

Hazard Identification and Classification

Based on the hazard profiles of analogous compounds such as 4-Fluorothiophenol and 3,4-Dichlorobenzenethiol, this compound is anticipated to be a hazardous substance.[1][2][3][4] It is likely classified as:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][4][5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][5][6]

  • Odor: Possesses a strong, unpleasant stench.[1][2][3][7]

GHS Hazard Pictograms (Anticipated)

alt text

Signal Word (Anticipated)

Danger

Hazard Statements (Anticipated)
  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Physical and Chemical Properties

Quantitative data for this compound is not available. The following table summarizes representative data from analogous compounds to provide an estimate of its properties.

Property4-Fluorothiophenol3,4-Dichlorobenzenethiol
Molecular Formula C₆H₅FSC₆H₄Cl₂S
Molecular Weight 128.17 g/mol 179.07 g/mol
Appearance Light yellow liquidCloudy, colorless liquid
Boiling Point 170 °C @ 760 mmHg119-120 °C @ 10 mmHg
Flash Point 54 - 58 °C112 °C

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for the safe handling of this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated chemical fume hood.[1][8]

  • Eyewash stations and safety showers must be readily accessible.[2]

Personal Protective Equipment (PPE)
ProtectionSpecifications
Eye/Face Protection Chemical safety goggles or face shield (compliant with OSHA's 29 CFR 1910.133 or European Standard EN166).[2][3]
Skin Protection Chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[2][3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is recommended if exposure limits are exceeded or if irritation is experienced.[2][3]

First Aid Measures

Immediate medical attention is required for all routes of exposure.[1][3]

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9][10]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[1][9]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

First Aid Workflow

FirstAid cluster_routes Exposure Route cluster_actions Immediate Actions Exposure Chemical Exposure (this compound) Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Administer O₂/CPR if needed Inhalation->FreshAir FlushSkin Flush Skin with Water (15 min) Remove Contaminated Clothing Skin->FlushSkin FlushEyes Flush Eyes with Water (15 min) Remove Contact Lenses Eye->FlushEyes RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth Medical Seek Immediate Medical Attention FreshAir->Medical FlushSkin->Medical FlushEyes->Medical RinseMouth->Medical

Caption: First aid procedures for different exposure routes.

Firefighting Measures

Suitable Extinguishing Media
  • Water spray

  • Carbon dioxide (CO₂)

  • Dry chemical powder

  • Alcohol-resistant foam[1][3]

Specific Hazards
  • The compound may be combustible.[6]

  • Containers may explode when heated.[1][3]

  • Thermal decomposition can produce toxic and irritating gases, including carbon oxides, sulfur oxides, hydrogen chloride, and hydrogen fluoride.[2][10]

Protective Equipment for Firefighters

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][11]

Accidental Release Measures

Personal Precautions
  • Evacuate personnel from the area.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment (PPE).[1][5]

  • Remove all sources of ignition.[1]

Environmental Precautions
  • Prevent the material from entering drains or waterways.[6][12]

Methods for Containment and Cleanup
  • Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[2][12]

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][2]

  • Use spark-proof tools and explosion-proof equipment.[1][3]

Spill Response Workflow

SpillResponse Spill Accidental Spill Evacuate Evacuate Area & Ensure Ventilation Spill->Evacuate PPE Wear Full PPE (Gloves, Goggles, Respirator) Spill->PPE Ignition Remove Ignition Sources Spill->Ignition Contain Contain Spill with Inert Absorbent Evacuate->Contain PPE->Contain Ignition->Contain Collect Collect Waste into Labeled Container Contain->Collect Disposal Dispose as Hazardous Waste Collect->Disposal

Caption: Workflow for handling accidental spills.

Handling and Storage

Safe Handling
  • Avoid contact with skin, eyes, and clothing.[2][13]

  • Do not breathe vapors or mists.[1]

  • Handle only in a chemical fume hood.[1]

  • Keep away from heat, sparks, and open flames.[1][8]

  • Use non-sparking tools and take precautionary measures against static discharge.[1][8]

  • Wash hands thoroughly after handling.[2]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][5]

  • Store locked up.[1]

  • Keep away from oxidizing agents and strong bases.[8][10]

  • Some analogous compounds are air-sensitive; consider storing under an inert atmosphere (e.g., nitrogen or argon).[2][4]

Stability and Reactivity

  • Reactivity: Not expected to be reactive under normal conditions.

  • Chemical Stability: May be air-sensitive.[2][7] Stable under recommended storage conditions.[2]

  • Conditions to Avoid: Exposure to air, heat, flames, sparks, and incompatible materials.[2][3]

  • Incompatible Materials: Strong oxidizing agents, strong bases.[2][8][10]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, sulfur oxides, hydrogen chloride, and hydrogen fluoride.[2][3]

Toxicological Information

No specific toxicological data is available for this compound. The information below is based on the profiles of similar compounds.

  • Acute Toxicity: Expected to be harmful by ingestion, dermal contact, and inhalation.[1][2][5]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2][5]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1][2][5]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.[2]

  • Reproductive Toxicity: No data available.

  • STOT-Single Exposure: May cause respiratory system irritation.[1][2][5]

  • STOT-Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Ecological Information

No specific ecological data is available for this compound.

  • It is recommended to prevent this material from being released into the environment.[1][3]

  • Do not empty into drains or surface water.[6][14]

Disposal Considerations

  • This material and its container must be disposed of as hazardous waste.[1][5]

  • Disposal should be in accordance with local, regional, and national regulations.[1][5][6]

  • Do not re-use empty containers as they may retain product residue.[1]

Transport Information

Based on analogous compounds, this compound would likely be classified for transport as follows:

  • UN Number: UN2810 (Toxic liquid, organic, n.o.s.) or a similar designation for toxic/flammable liquids.[2]

  • Proper Shipping Name: Toxic liquid, organic, n.o.s. (this compound).

  • Transport Hazard Class: 6.1 (Toxic), possibly with a subsidiary hazard of 3 (Flammable).[1]

  • Packing Group: III.[1][2]

References

Solubility of 3,4-Dichloro-5-fluorothiophenol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3,4-Dichloro-5-fluorothiophenol in organic solvents. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. This guide, therefore, provides qualitative solubility information for structurally related compounds to offer directional insights. Furthermore, a detailed, standardized experimental protocol for determining the solubility of a solid compound in an organic solvent is presented to enable researchers to generate empirical data.

Introduction to this compound

This compound is a halogenated aromatic thiol of interest in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical and agrochemical compounds. The solubility of such an intermediate is a critical physical property that influences reaction kinetics, purification strategies, and formulation development. An understanding of its behavior in various organic solvents is essential for its effective application in research and development.

Despite a thorough review of scientific databases and literature, no specific quantitative solubility data for this compound could be retrieved. This underscores a gap in the available physicochemical data for this compound.

Solubility Profile of Structurally Related Compounds

In the absence of direct data for this compound, the solubility characteristics of structurally analogous compounds can provide valuable, albeit qualitative, guidance. The following table summarizes the available information for similar thiophenol derivatives.

Compound NameStructureSolventSolubility
4-Fluorothiophenol C₆H₅FSEthyl acetate, Dimethyl sulfoxide (DMSO), Dichloromethane, ChloroformSoluble
Petroleum ether, HexaneSome solubility
WaterInsoluble
3-Chloro-4-fluorothiophenol C₆H₄ClFSWaterSparingly Soluble (0.014 g/L at 25°C)

Note: The solubility of 3-Chloro-4-fluorothiophenol in water is provided for context; its solubility in organic solvents is not specified in the available literature.

Based on the principle of "like dissolves like," it can be inferred that this compound, being a relatively nonpolar molecule with halogen substituents, is likely to exhibit good solubility in common polar aprotic and nonpolar organic solvents. Experimental verification is required to confirm this hypothesis.

Experimental Protocol for Solubility Determination (Gravimetric Method)

To empower researchers to ascertain the solubility of this compound, a standard gravimetric method is detailed below. This method is robust, reliable, and does not require highly specialized instrumentation.[1][2]

Objective: To determine the equilibrium solubility of a solid compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent(s)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform preliminary experiments to determine the time to reach equilibrium.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and dispense the solution into a pre-weighed, labeled evaporation dish. The filtration step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, a vacuum desiccator can be used.

    • Continue drying until a constant weight of the dried solute is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance.

    • Record the final mass of the evaporation dish containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporation dish from the final mass.

    • The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solute by the volume of the solvent sample taken.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining solubility.

Solubility_Workflow A Preparation of Saturated Solution B Equilibration at Constant Temperature A->B C Sample Collection & Filtration B->C D Solvent Evaporation C->D E Mass Determination of Solute D->E F Calculation of Solubility E->F

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is currently unavailable in the public domain, qualitative inferences can be drawn from structurally similar compounds. For precise and reliable data, experimental determination is necessary. The provided gravimetric protocol offers a standard and accessible method for researchers to establish the solubility profile of this compound, thereby facilitating its effective use in drug discovery and other scientific endeavors.

References

Methodological & Application

Application Notes and Protocols: 3,4-Dichloro-5-fluorothiophenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and applications for 3,4-Dichloro-5-fluorothiophenol are limited in publicly available literature. The following application notes and protocols are based on the established medicinal chemistry applications of its close structural analog, 3,4-Difluorothiophenol . The principles and methodologies described are anticipated to be highly relevant for the title compound.

Introduction: The Role of Halogenated Thiophenols in Drug Discovery

Halogenated thiophenols are versatile building blocks in medicinal chemistry. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The thiol group provides a reactive handle for nucleophilic substitution reactions, enabling the facile incorporation of the substituted phenylthio moiety into a wide range of molecular scaffolds.

Application: Synthesis of Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] They are involved in crucial physiological processes such as pH homeostasis, CO2 transport, and electrolyte secretion.[2][3] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and certain types of cancer, making them an important therapeutic target.[4]

3,4-Difluorothiophenol serves as a key intermediate in the synthesis of potent and selective inhibitors of CA isoforms, particularly CA II and CA IV.[2] The difluorophenylthio moiety can be introduced to a core scaffold, such as a sulfonamide, to enhance binding affinity and selectivity.

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

The following table summarizes the inhibitory activity of a representative thioether benzenesulfonamide synthesized using 3,4-Difluorothiophenol against human carbonic anhydrase (hCA) isoforms.

CompoundTargetInhibition Constant (Kᵢ) (nM)Reference
Ethyl 5-(aminosulfonyl)-2-[(3,4-difluorophenyl)thio]nicotinate derivativehCA II1.2[2]
Ethyl 5-(aminosulfonyl)-2-[(3,4-difluorophenyl)thio]nicotinate derivativehCA IV0.8[2]

Data is representative of compounds synthesized using 3,4-Difluorothiophenol as a key intermediate.

Experimental Protocols

Synthesis of Ethyl 5-(aminosulfonyl)-2-[(3,4-difluorophenyl)thio]nicotinate

This protocol describes the synthesis of a key intermediate for potent carbonic anhydrase inhibitors, utilizing 3,4-Difluorothiophenol.

Materials:

  • 2-Chloro-5-sulfamoyl-nicotinic acid ethyl ester

  • 3,4-Difluorothiophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-Chloro-5-sulfamoyl-nicotinic acid ethyl ester (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 3,4-Difluorothiophenol (1.2 eq).

  • Stir the reaction mixture at room temperature for 18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of hexane and ethyl acetate) to obtain the pure ethyl 5-(aminosulfonyl)-2-[(3,4-difluorophenyl)thio]nicotinate.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol outlines a general method for determining the inhibitory activity of compounds against carbonic anhydrase, based on the esterase activity of the enzyme.[5][6]

Materials:

  • Human carbonic anhydrase II (recombinant)

  • p-Nitrophenyl acetate (pNPA), substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add Tris-HCl buffer to each well.

  • Add the test compound solution to the appropriate wells at various concentrations. Include a control well with DMSO only.

  • Add the human carbonic anhydrase II solution to all wells except for the blank.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the pNPA substrate solution to all wells.

  • Immediately measure the absorbance at 400 nm in kinetic mode for 10-20 minutes at room temperature.

  • Calculate the rate of p-nitrophenol production (indicated by the increase in absorbance) for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the control (DMSO).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.

Mandatory Visualizations

Synthetic Workflow for Carbonic Anhydrase Inhibitors

G A 2-Chloro-5-sulfamoyl- nicotinic acid ethyl ester E Nucleophilic Aromatic Substitution (SNAr Reaction) A->E B 3,4-Difluorothiophenol B->E C Potassium Carbonate (Base) C->E D DMF (Solvent) D->E F Ethyl 5-(aminosulfonyl)-2- [(3,4-difluorophenyl)thio]nicotinate E->F

Caption: Synthetic workflow for a carbonic anhydrase inhibitor intermediate.

Carbonic Anhydrase and pH Regulation Signaling Pathway

G cluster_0 Cellular Environment cluster_1 Pathological Consequences of Dysregulation CO2 CO₂ CA Carbonic Anhydrase (CA) CO2->CA H2O H₂O H2O->CA H2CO3 H₂CO₃ (Carbonic Acid) HCO3 HCO₃⁻ (Bicarbonate) H2CO3->HCO3 H_ion H⁺ H2CO3->H_ion pH_reg Intracellular pH Regulation HCO3->pH_reg H_ion->pH_reg CA->H2CO3 Catalysis Inhibitor Thioether Benzenesulfonamide Inhibitor Inhibitor->CA Inhibition Disease Disease States (e.g., Glaucoma, Cancer) pH_reg->Disease Dysregulation leads to

Caption: Role of Carbonic Anhydrase in pH regulation and disease.

References

3,4-Dichloro-5-fluorothiophenol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-5-fluorothiophenol is a halogenated aromatic thiol that holds potential as a versatile building block in organic synthesis. Its trifunctional substitution pattern—featuring two chlorine atoms, a fluorine atom, and a nucleophilic thiol group—offers a rich platform for the synthesis of complex molecules with potential applications in medicinal chemistry, agrochemicals, and materials science. The electron-withdrawing nature of the halogen substituents is anticipated to modulate the acidity and reactivity of the thiol group, making it an interesting candidate for constructing novel thioethers and sulfur-containing heterocycles. These application notes provide a comprehensive overview of the predicted properties, a hypothetical synthetic protocol, and potential applications of this compound.

Predicted Physicochemical Properties and Safety Information

PropertyPredicted Value / InformationData Source (Analogous Compounds)
Molecular Formula C₆H₃Cl₂FS-
Molecular Weight 197.06 g/mol -
Appearance Colorless to light yellow liquid or low-melting solid with a strong stench.[1][2]
Boiling Point > 200 °C (estimated)[2]
Melting Point < 30 °C (estimated)[2]
Solubility Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Toluene).-
pKa ~5-6 (estimated)[2]
CAS Number Not assigned.-

Safety Precautions:

Thiophenols are generally toxic and have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Based on analogous compounds, this compound should be considered harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[3][4][5]

Proposed Synthetic Route

A plausible and efficient method for the synthesis of this compound is via the diazotization of a suitable aniline precursor followed by reaction with a sulfur-containing reagent. A potential starting material is 3,4-dichloro-5-fluoroaniline.

Synthetic Pathway for this compound cluster_0 Diazotization cluster_1 Thiolation 3,4-Dichloro-5-fluoroaniline 3,4-Dichloro-5-fluoroaniline Diazonium Salt Diazonium Salt 3,4-Dichloro-5-fluoroaniline->Diazonium Salt NaNO₂, HCl 0-5 °C Disulfide Intermediate Disulfide Intermediate Diazonium Salt->Disulfide Intermediate K₂CS₃ or NaSH This compound This compound Disulfide Intermediate->this compound Reduction (e.g., Zn/H⁺)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is hypothetical and based on standard procedures for the synthesis of aromatic thiols from anilines.

Materials:

  • 3,4-dichloro-5-fluoroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Potassium ethyl xanthate (KEX) or Sodium hydrosulfide (NaSH)

  • Zinc dust (Zn)

  • Diethyl ether or Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3,4-dichloro-5-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Thiolation (Xanthate Method):

    • In a separate flask, dissolve potassium ethyl xanthate (1.5 eq) in water and cool to 10 °C.

    • Add the cold diazonium salt solution to the potassium ethyl xanthate solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of an oily xanthate ester is expected.

    • Extract the crude xanthate ester with diethyl ether, wash with water, and dry over anhydrous sodium sulfate.

  • Hydrolysis/Reduction to Thiophenol:

    • Evaporate the solvent from the dried ether solution to obtain the crude xanthate ester.

    • Hydrolyze the ester by refluxing with a solution of sodium hydroxide in ethanol.

    • Alternatively, for a more direct route from the diazonium salt, carefully add the diazonium salt solution to a solution of sodium hydrosulfide. This will likely form the disulfide.

    • If the disulfide is formed, it must be reduced. Suspend the crude disulfide in a suitable solvent (e.g., ethanol/acetic acid) and add zinc dust portion-wise while monitoring the reaction by TLC.

    • After completion, filter off the excess zinc, and extract the product into an organic solvent.

  • Work-up and Purification:

    • Acidify the aqueous layer from the hydrolysis/reduction step with HCl to protonate the thiophenolate.

    • Extract the thiophenol into diethyl ether or DCM.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Applications in Organic Synthesis

This compound is a promising building block for introducing the 3,4-dichloro-5-fluorophenylthio moiety into various molecular scaffolds.

Reactions of this compound cluster_reactions Key Reactions cluster_products Product Classes Start This compound Alkylation S-Alkylation Start->Alkylation R-X, Base Arylation S-Arylation Start->Arylation Ar-X, Catalyst Oxidation Oxidation Start->Oxidation [O] Addition Michael Addition Start->Addition α,β-unsaturated carbonyl Thioethers Aryl-Alkyl/Aryl Thioethers Alkylation->Thioethers Arylation->Thioethers Disulfides Diaryl Disulfides Oxidation->Disulfides Thioadducts Thio-Michael Adducts Addition->Thioadducts

Caption: Potential reactions of this compound.

Synthesis of Aryl Thioethers

The thiol group is a potent nucleophile and can readily undergo S-alkylation and S-arylation reactions.

  • S-Alkylation: In the presence of a base (e.g., K₂CO₃, NaH), this compound can react with a variety of alkyl halides (R-X) to form the corresponding thioethers. These thioethers can serve as key intermediates in the synthesis of bioactive molecules.

  • S-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Ullmann condensation) with aryl halides or triflates can be employed to synthesize diaryl thioethers.

Table of Potential Reaction Conditions for Thioether Synthesis:

Reaction TypeReagentsCatalyst/BaseSolventTemperature (°C)
S-Alkylation Alkyl halide (e.g., benzyl bromide)K₂CO₃ or NaHDMF, Acetonitrile25 - 80
S-Arylation Aryl iodide/bromidePd(OAc)₂, Xantphos / Cs₂CO₃Toluene, Dioxane80 - 120
Michael Addition Reactions

As a soft nucleophile, the thiolate anion of this compound can participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of functionalized thioethers.

Synthesis of Disulfides

Thiophenols are readily oxidized to the corresponding disulfides. Mild oxidizing agents such as iodine, DMSO, or even air can facilitate this transformation. These disulfides can be stable entities or can be used as precursors that can be reduced back to the thiol when needed.

Conclusion

This compound represents a promising, albeit currently under-explored, building block for organic synthesis. Its unique substitution pattern offers multiple handles for chemical modification, making it a valuable tool for the synthesis of novel compounds in drug discovery and materials science. The provided hypothetical synthetic protocol and overview of its potential reactivity are intended to serve as a guide for researchers interested in exploring the chemistry of this versatile molecule. Further experimental validation is required to fully elucidate its properties and synthetic utility.

References

Application Notes and Protocols for Reactions Involving 3,4-Dichloro-5-fluorothiophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-5-fluorothiophenol is a substituted aromatic thiol with potential applications in organic synthesis and drug discovery. The presence of two chlorine atoms, a fluorine atom, and a thiol group provides multiple reactive sites for the construction of more complex molecules. Aryl thiols are key intermediates in the synthesis of various pharmaceuticals and agrochemicals. For instance, chloro-containing compounds are integral to a significant percentage of pharmaceutical drugs, highlighting the importance of chlorinated building blocks in medicinal chemistry. The thiol group can readily undergo S-alkylation, S-arylation, and oxidation, making it a versatile functional handle.

This document outlines potential synthetic applications of this compound, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic substitution to form thioethers, which are common structural motifs in biologically active molecules.

Potential Applications

The reactivity of this compound makes it a candidate for the synthesis of:

  • Diaryl Thioethers: These compounds are precursors to sulfoxides and sulfones, which exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

  • Aryl Alkyl Thioethers: Important intermediates in the synthesis of various pharmaceuticals and materials.

  • Heterocyclic Compounds: The thiol group can be used as a nucleophile in the construction of sulfur-containing heterocycles.

Experimental Protocols

The following are generalized protocols for reactions that this compound is likely to undergo, based on literature for analogous compounds.

Palladium-Catalyzed S-Arylation (Buchwald-Hartwig C-S Cross-Coupling)

This protocol describes the formation of a diaryl thioether by coupling this compound with an aryl halide. Palladium-catalyzed cross-coupling is a robust method for forming carbon-sulfur bonds.[1][2][3][4]

Reaction Scheme:

Ar-SH + R-X + Base --> Ar-S-R + Base·HX

Caption: A generalized workflow for the synthesis of diaryl thioethers via Pd-catalyzed cross-coupling.

Signaling Pathway Analogy: Catalytic Cycle of C-S Cross-Coupling

G Conceptual Catalytic Cycle for C-S Coupling cluster_0 Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L_n) B->C D Ligand Exchange (Thiolate Binding) C->D Ar'-S- E Ar-Pd(II)-SAr'(L_n) D->E F Reductive Elimination E->F Ar-S-Ar' F->A Product Diaryl Thioether ArX Aryl Halide Thiol Thiophenol

Caption: A simplified representation of the key steps in a palladium-catalyzed C-S cross-coupling reaction.

Safety Precautions

  • Thiophenols are often volatile and have strong, unpleasant odors. All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere.

  • Bases such as sodium hydride and sodium tert-butoxide are reactive and should be handled with care.

Conclusion

While specific, validated protocols for reactions involving this compound are not currently documented in readily accessible literature, the general reactivity of substituted thiophenols allows for the rational design of experiments. The protocols outlined above for palladium-catalyzed S-arylation and base-mediated S-alkylation represent high-probability pathways for the successful functionalization of this molecule. Researchers should use these notes as a guide and perform appropriate optimization and characterization for any new reaction.

References

Application Notes and Protocols: Use of 3,4-Dichloro-5-fluorothiophenol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is no publicly available research data on the specific application of 3,4-Dichloro-5-fluorothiophenol in the field of agrochemical research.

Extensive searches of scientific literature and chemical databases did not yield any specific studies detailing the synthesis, biological activity, or use of this compound as a fungicide, insecticide, herbicide, or any other type of agrochemical.

While the individual chemical moieties (dichloro, fluoro, thiophenol) are present in various agrochemicals, this particular combination has not been a subject of published research in this context. General principles of agrochemical action often involve interactions with specific biological pathways in pests or plants. For instance, many agrochemicals act as endocrine disruptors, interfering with hormone signaling pathways.[1][2][3][4]

Research in agrochemicals often explores the structure-activity relationships of compounds. For example, studies on other halogenated or sulfur-containing compounds have investigated their potential as pesticides.[5][6] The synthesis of related compounds, such as 4-fluorothiophenol, has been documented, outlining potential synthetic routes that could theoretically be adapted.[7][8]

However, without specific data on this compound, it is not possible to provide the requested detailed Application Notes, Protocols, quantitative data tables, or visualizations of its specific signaling pathways or experimental workflows in an agrochemical context.

Further research and development would be required to determine if this compound possesses any relevant biological activity for agrochemical applications. Such research would typically involve:

Hypothetical Research Workflow

cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Optimization Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis Pure Compound Fungicidal_Assay Fungicidal Assay Structural_Analysis->Fungicidal_Assay Insecticidal_Assay Insecticidal Assay Structural_Analysis->Insecticidal_Assay Herbicidal_Assay Herbicidal Assay Structural_Analysis->Herbicidal_Assay Target_Identification Target Identification Fungicidal_Assay->Target_Identification Positive Hit Insecticidal_Assay->Target_Identification Positive Hit Herbicidal_Assay->Target_Identification Positive Hit Pathway_Analysis Signaling Pathway Analysis Target_Identification->Pathway_Analysis SAR_Studies Structure-Activity Relationship (SAR) Pathway_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Hypothetical workflow for agrochemical discovery.

This diagram outlines a potential path for investigating a novel compound like this compound for agrochemical applications. It would begin with chemical synthesis and characterization, followed by broad biological screening. If any activity is observed, further studies would be necessary to understand its mechanism of action and to optimize its structure for improved efficacy and safety.

References

Application Notes: 3,4-Dichloro-5-fluorothiophenol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 3,4-dichloro-5-fluorothiophenol as a versatile building block in the synthesis of novel bioactive molecules. The unique substitution pattern of this thiophenol, featuring two chlorine atoms and a fluorine atom, offers opportunities for creating structurally diverse compounds with potential therapeutic applications. The electron-withdrawing nature of the halogen substituents can influence the reactivity of the thiol group and the overall electronic properties of the resulting molecules, potentially enhancing their biological activity and pharmacokinetic profiles.

This document provides an exemplary synthesis of a potential antitubercular agent, based on methodologies reported for structurally related compounds. The protocols and data presented herein serve as a guide for researchers to explore the synthetic potential of this compound in drug discovery programs.

Synthesis of a [2-(2,4-Dichloro-5-fluorophenylthio)phenyl]aniline Analog: A Potential Antitubercular Agent

A key reaction in the utilization of this compound is its coupling with other aromatic systems to form diaryl sulfides. These structures are prevalent in many biologically active compounds. The following protocol is adapted from the synthesis of related bicyclic aniline derivatives and demonstrates a potential route to novel antitubercular agents.

Experimental Protocol: Copper-Catalyzed C-S Cross-Coupling

This protocol describes the synthesis of a substituted aniline derivative, a precursor for a range of bioactive amides.

Materials:

  • This compound

  • 2-Bromoaniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-bromoaniline (1.0 mmol) in DMF (10 mL), add this compound (1.2 mmol), potassium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine solution (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired [2-(2,4-dichloro-5-fluorophenylthio)phenyl]aniline.

Data Presentation

The following table summarizes representative data for the synthesis and biological activity of analogous antitubercular compounds, providing a benchmark for the potential efficacy of derivatives synthesized from this compound.

Compound IDStructureYield (%)MIC₉₀ (µg/mL) vs. M. tuberculosis H37Ra
Analog 1 2-(2,4-dimethylphenylthio)aniline85>30
Analog 2 N-(2-(2,4-dimethylphenylthio)phenyl)acetamide9215.6
Analog 3 N-(2-(2,4-dimethylphenylthio)phenyl)propionamide897.8
Analog 4 N-(2-(2,4-dimethylphenylthio)phenyl)butyramide913.9
Analog 5 N-(2-(2,4-dimethylphenylthio)phenyl)isobutyramide881.9

Data adapted from a study on [2-(2,4-dimethylphenylthio)phenyl] aniline derivatives. The yield and MIC₉₀ values are for the analogous compounds and are provided for illustrative purposes.

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the general synthetic workflow for the preparation of bioactive amide derivatives from this compound.

G A This compound C Copper-Catalyzed C-S Cross-Coupling A->C B 2-Bromoaniline B->C D [2-(2,4-Dichloro-5-fluorophenylthio)phenyl]aniline C->D E Acylation with Acid Chlorides/Anhydrides D->E F Bioactive Amide Derivatives E->F

Caption: Synthetic workflow for bioactive amide derivatives.

Postulated Signaling Pathway Inhibition

Derivatives of this class have shown potential as antitubercular agents. One of the key targets in Mycobacterium tuberculosis is the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for mycolic acid biosynthesis, a crucial component of the bacterial cell wall. The diagram below illustrates the proposed mechanism of action.

G cluster_0 Mycobacterium tuberculosis FASII Fatty Acid Synthase II (FASII) Pathway InhA Enoyl-ACP Reductase (InhA) FASII->InhA MycolicAcid Mycolic Acid Biosynthesis InhA->MycolicAcid CellWall Bacterial Cell Wall Integrity MycolicAcid->CellWall Inhibitor Synthesized Bioactive Molecule ([2-(2,4-Dichloro-5-fluorophenylthio)phenyl]aniline derivative) Inhibitor->InhA Inhibition

Caption: Inhibition of the mycolic acid biosynthesis pathway.

Application Notes and Protocols: Reaction Mechanisms Involving 3,4-Dichloro-5-fluorothiophenol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature reveals no specific data or established reaction mechanisms for the compound 3,4-dichloro-5-fluorothiophenol. This suggests that this particular substituted thiophenol may be a novel compound, a rarely used intermediate, or is referred to by a different nomenclature in existing chemical literature.

Therefore, this document will instead provide detailed application notes and protocols for closely related and well-documented compounds: halogenated thiophenols and the structurally similar 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid). The reaction mechanisms and experimental protocols described for these related compounds can serve as a foundational guide for researchers investigating the potential reactivity of this compound.

Section 1: General Reactivity of Halogenated Thiophenols

Halogenated thiophenols are versatile reagents in organic synthesis, primarily utilized for their nucleophilic sulfur and the influence of halogen substituents on the reactivity of the aromatic ring.

Nucleophilic Substitution Reactions

The thiol group (-SH) of halogenated thiophenols is a potent nucleophile and readily participates in various substitution reactions.

Protocol 1: S-Arylation with Aryl Halides

This protocol describes a typical palladium-catalyzed cross-coupling reaction to form diaryl sulfides.

Experimental Workflow:

G reagents Aryl Halide (1 eq) Halogenated Thiophenol (1.2 eq) Pd Catalyst (e.g., Pd(OAc)2, 2 mol%) Ligand (e.g., Xantphos, 4 mol%) Base (e.g., Cs2CO3, 2 eq) Solvent (e.g., Toluene) reaction_setup Combine reagents in a dry flask under inert atmosphere (N2 or Ar) reagents->reaction_setup heating Heat the reaction mixture (e.g., 100-120 °C) reaction_setup->heating monitoring Monitor reaction progress by TLC or GC-MS heating->monitoring workup Cool to room temperature Dilute with an organic solvent Wash with water and brine monitoring->workup Upon completion purification Dry the organic layer (e.g., Na2SO4) Concentrate under reduced pressure Purify by column chromatography workup->purification product Diaryl Sulfide Product purification->product

Caption: Workflow for Palladium-Catalyzed S-Arylation.

Table 1: Representative Data for S-Arylation Reactions

EntryAryl HalideThiophenolCatalyst/LigandBaseSolventTemp (°C)Yield (%)
14-Iodoanisole4-FluorothiophenolPd(OAc)₂/XantphosCs₂CO₃Toluene11092
21-Bromo-4-nitrobenzene4-ChlorothiophenolPd₂(dba)₃/BINAPK₃PO₄Dioxane10088
32-Chloropyridine3,5-DichlorothiophenolPdCl₂(dppf)NaOtBuToluene12075
Michael Addition

Thiophenols act as soft nucleophiles and readily undergo Michael addition to α,β-unsaturated carbonyl compounds.

Protocol 2: Base-Catalyzed Michael Addition

Experimental Workflow:

G reagents α,β-Unsaturated Carbonyl (1 eq) Halogenated Thiophenol (1.1 eq) Base (e.g., Et3N, 0.1 eq) Solvent (e.g., CH2Cl2) reaction_setup Dissolve carbonyl and thiophenol in solvent reagents->reaction_setup addition Add base dropwise at 0 °C reaction_setup->addition stirring Stir at room temperature addition->stirring monitoring Monitor reaction progress by TLC stirring->monitoring workup Quench with dilute acid Extract with organic solvent Wash with water and brine monitoring->workup Upon completion purification Dry organic layer and concentrate Purify by recrystallization or chromatography workup->purification product β-Thioether Carbonyl Compound purification->product

Caption: Workflow for Michael Addition of Thiophenols.

Section 2: Reactivity of 3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid)

Mucochloric acid (MCA) is a highly reactive and versatile building block in organic synthesis. Its reactivity is characterized by the presence of a lactone ring, a double bond, and multiple halogen substituents.

Reactions at the C5 Position

The hydroxyl group at the C5 position can be readily substituted or modified.

Protocol 3: Substitution of the C5-Hydroxyl Group with Thiophenols

This protocol outlines the reaction of mucochloric acid with thiophenols to yield 5-thioaryl derivatives.

Experimental Conditions:

  • Acidic Conditions: Treatment of MCA with thiophenols in the presence of an acid catalyst (e.g., H₂SO₄) in a solvent like benzene typically leads to the formation of 5-thioaryl derivatives in high yields.

  • Basic Conditions: In the presence of a base such as triethylamine in a solvent like diethyl ether, the reaction proceeds via an addition-elimination mechanism to afford the corresponding 5-thioaryl products.

Table 2: Synthesis of 4- or 5-Thioaryl-3,4-dihalo-mucoacids

EntryThiophenolConditionsProductYield (%)
1ThiophenolH₂SO₄, Benzene5-(Phenylthio)-3,4-dichloro-2(5H)-furanoneHigh
24-MethylthiophenolEt₃N, Et₂O5-(p-Tolylthio)-3,4-dichloro-2(5H)-furanone27-98

Reaction Pathway:

G cluster_reactants Reactants cluster_conditions Reaction Conditions MCA 3,4-Dichloro-5-hydroxy-2(5H)-furanone Product_5_Substituted 5-Thioaryl-3,4-dichloro-2(5H)-furanone MCA->Product_5_Substituted + Ar-SH Product_4_Substituted 4-Thioaryl-3,5-dichloro-2(5H)-furanone MCA->Product_4_Substituted + Ar-SH Thiophenol Ar-SH Thiophenol->Product_5_Substituted Thiophenol->Product_4_Substituted Acid_Conditions Acidic Conditions (e.g., H2SO4, Benzene) Acid_Conditions->Product_5_Substituted Base_Conditions Basic Conditions (e.g., Et3N, Et2O) Base_Conditions->Product_4_Substituted

Caption: Reaction Pathways of Mucochloric Acid with Thiophenols.

Reactions Involving Ring Opening

In the presence of a base, mucochloric acid can exist in equilibrium with its open-chain aldehyde form, which can then undergo further reactions.

Protocol 4: Reaction with N-Acetylcysteine (Model for Biological Systems)

This protocol demonstrates the reaction of the open-ring form of MCA with a thiol-containing amino acid derivative.

  • Ring Opening: In a basic medium, the lactone ring of MCA opens to form the corresponding aldehyde.

  • Nucleophilic Attack: The thiol group of N-acetylcysteine acts as a nucleophile and attacks the C4 position, leading to the substitution of a chlorine atom.

Conclusion and Future Directions

While no direct experimental data for this compound is currently available, the established reactivity of related halogenated thiophenols and mucochloric acid provides a strong predictive framework for its potential chemical behavior. Researchers interested in this novel compound are encouraged to start their investigations by adapting the protocols outlined in these application notes. Key areas for initial exploration would include its nucleophilicity in S-arylation and Michael addition reactions, as well as its potential to act as a dienophile in Diels-Alder reactions, a common reaction pathway for electron-deficient aromatic compounds. Further studies are warranted to synthesize and characterize this compound and to explore its unique reaction mechanisms and potential applications in medicinal chemistry and materials science.

Application Notes and Protocols for the Laboratory-scale Synthesis of 3,4-Dichloro-5-fluorothiophenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic chemistry and potential applications of 3,4-dichloro-5-fluorothiophenol and its derivatives. This class of compounds holds significant promise in drug discovery due to the unique properties conferred by its halogen substitution pattern.

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's high electronegativity and small size can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3][4][5] These modifications often lead to improved pharmacokinetic profiles and overall efficacy.[6][7] Polychlorinated aromatic compounds also exhibit a wide range of biological activities, including antimicrobial and antitumor effects.[8][9] The combination of chlorine and fluorine atoms in a thiophenol scaffold is therefore of great interest for the development of novel therapeutic agents.

Proposed Synthetic Pathway

The proposed three-step synthesis for this compound is outlined below. The pathway begins with the nitration of 1,2-dichloro-4-fluorobenzene, followed by the reduction of the resulting nitro compound to an aniline derivative. The final step involves a diazotization reaction, followed by the introduction of the thiol group via a Leuckart-type reaction.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization & Thiolation A 1,2-Dichloro-4-fluorobenzene B 1,2-Dichloro-4-fluoro-5-nitrobenzene A->B HNO₃ / H₂SO₄ C 1,2-Dichloro-4-fluoro-5-nitrobenzene D 3,4-Dichloro-5-fluoroaniline C->D Fe / HCl or SnCl₂ / HCl E 3,4-Dichloro-5-fluoroaniline F Diazonium Salt Intermediate E->F NaNO₂ / H₂SO₄ G This compound F->G 1. KOC(S)SEt 2. H₃O⁺ / NaOH

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1,2-Dichloro-4-fluoro-5-nitrobenzene

This protocol describes the nitration of 1,2-dichloro-4-fluorobenzene using a mixture of nitric and sulfuric acids.

Materials and Equipment:

  • 1,2-Dichloro-4-fluorobenzene

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (90%)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a dropping funnel

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 10.0 g (60.6 mmol) of 1,2-dichloro-4-fluorobenzene to the cold sulfuric acid with continuous stirring.

  • Prepare the nitrating mixture by carefully adding 6.0 mL of fuming nitric acid to 15 mL of cold, concentrated sulfuric acid in a separate beaker, while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the stirred solution of 1,2-dichloro-4-fluorobenzene over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.

  • The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to afford pure 1,2-dichloro-4-fluoro-5-nitrobenzene.

Step 2: Synthesis of 3,4-Dichloro-5-fluoroaniline

This protocol details the reduction of the nitro group to an amine using tin and hydrochloric acid.

Materials and Equipment:

  • 1,2-Dichloro-4-fluoro-5-nitrobenzene

  • Granulated tin (Sn)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (40%)

  • Diethyl ether or ethyl acetate for extraction

  • Heating mantle

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • Place 10.0 g (47.6 mmol) of 1,2-dichloro-4-fluoro-5-nitrobenzene and 20.0 g (168.5 mmol) of granulated tin into a 500 mL round-bottom flask.

  • Fit the flask with a reflux condenser.

  • Add 100 mL of concentrated hydrochloric acid in portions through the condenser. The reaction is exothermic and may require initial cooling in a water bath.

  • Once the initial vigorous reaction subsides, heat the mixture to reflux for 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly and carefully add 40% aqueous sodium hydroxide solution until the mixture is strongly alkaline (pH > 10). This will precipitate tin salts.

  • Extract the product with three 50 mL portions of diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 3,4-dichloro-5-fluoroaniline, which can be further purified by vacuum distillation or recrystallization.

Step 3: Synthesis of this compound

This protocol describes the conversion of the aniline to the thiophenol via a diazotization reaction followed by decomposition of the resulting xanthate (Leuckart thiophenol reaction).[10][11][12]

Materials and Equipment:

  • 3,4-Dichloro-5-fluoroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid

  • Potassium ethyl xanthate (KOC(S)SEt)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Ice-salt bath

  • Standard glassware for reaction, workup, and purification

Procedure:

  • Diazotization:

    • In a 250 mL beaker, dissolve 5.0 g (27.8 mmol) of 3,4-dichloro-5-fluoroaniline in 50 mL of a 20% sulfuric acid solution by gentle warming.

    • Cool the solution to 0-5 °C in an ice-salt bath, which may cause the aniline salt to precipitate.

    • In a separate flask, dissolve 2.1 g (30.5 mmol) of sodium nitrite in 10 mL of water.

    • Add the sodium nitrite solution dropwise to the cold aniline salt suspension with vigorous stirring, keeping the temperature below 5 °C. Stir for an additional 20 minutes after the addition is complete. The resulting solution contains the diazonium salt.

  • Xanthate Formation and Decomposition:

    • In a 500 mL flask, dissolve 5.3 g (33.3 mmol) of potassium ethyl xanthate in 30 mL of water and cool to 10-15 °C.

    • Add the cold diazonium salt solution to the potassium ethyl xanthate solution in portions with stirring. A dark, oily aryl xanthate should form.

    • Gently warm the mixture to 50-60 °C for 30 minutes to ensure complete decomposition and evolution of nitrogen gas.

  • Hydrolysis and Isolation:

    • Add a solution of 5.0 g of sodium hydroxide in 50 mL of water to the reaction mixture.

    • Heat the mixture to reflux for 1 hour to hydrolyze the xanthate.

    • Cool the reaction mixture and acidify with dilute hydrochloric acid to pH 1-2.

    • Extract the thiophenol with three 40 mL portions of diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.

Data Presentation

Table 1: Summary of Reactants and Conditions for the Synthesis of this compound

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1 1,2-Dichloro-4-fluorobenzeneHNO₃, H₂SO₄-0-102-380-90
2 1,2-Dichloro-4-fluoro-5-nitrobenzeneSn, HCl-Reflux1-275-85
3 3,4-Dichloro-5-fluoroanilineNaNO₂, H₂SO₄, KOC(S)SEt, NaOHWater0-602-360-75

Potential Applications and Signaling Pathways

Halogenated aromatic compounds, particularly those containing fluorine, are of significant interest in drug discovery.[1][2][4] Thiophenol derivatives are known to possess a range of biological activities, including antibacterial, antifungal, and anticancer properties.[8][13][14] The unique electronic properties of the this compound scaffold make it a valuable building block for synthesizing novel kinase inhibitors, which are crucial in oncology. Many kinase inhibitors target ATP-binding sites, and the specific halogenation pattern can enhance binding affinity and selectivity.

Below is a hypothetical signaling pathway diagram illustrating how a derivative of this compound could act as a kinase inhibitor, a common mechanism of action for such compounds in cancer therapy.

GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound Derivative Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols: 3,4-Dichloro-5-fluorothiophenol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 3,4-dichloro-5-fluorothiophenol as a reagent in various palladium-, copper-, and nickel-catalyzed cross-coupling reactions. While specific literature examples for this exact trifunctionalized thiophenol are limited, this document outlines detailed, representative protocols for analogous halogenated and electron-deficient thiophenols. These methodologies serve as a robust starting point for the development of specific synthetic procedures using this compound, a promising building block in medicinal chemistry and materials science.

The inherent reactivity of the thiol group, combined with the electronic and steric influences of the dichloro and fluoro substituents, makes this compound a versatile reagent for constructing complex aryl thioethers. These structures are prevalent in pharmaceuticals and agrochemicals, often imparting crucial properties such as enhanced binding affinity and improved metabolic stability.

C-S Cross-Coupling Reactions (Thioetherification)

The direct formation of a carbon-sulfur bond is a fundamental transformation in organic synthesis. Palladium-, copper-, and nickel-based catalytic systems are widely employed for the cross-coupling of thiols with aryl halides and pseudohalides. Given the electron-deficient nature of this compound, catalyst systems robust to such substrates are recommended.

Palladium-Catalyzed C-S Cross-Coupling

Palladium catalysts, particularly those with bulky, electron-rich phosphine ligands, are highly effective for the arylation of a wide range of thiols, including those with electron-withdrawing groups.[1] Monophosphine ligands have been shown to promote these reactions under mild conditions, often at room temperature with soluble bases.[1]

Representative Experimental Protocol: Palladium-Catalyzed Thioetherification

This protocol is adapted from a general procedure for the C-S coupling of electron-deficient thiols.[1]

Materials:

  • This compound

  • Aryl bromide (or iodide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Biaryl monophosphine ligand (e.g., XPhos or SPhos)

  • Triethylamine (Et₃N) or a stronger soluble base like LHMDS if needed

  • Anhydrous solvent (e.g., tert-butanol or THF)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add the aryl bromide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).

  • Add anhydrous solvent (0.2 M concentration of the limiting reagent).

  • Add triethylamine (2.0 mmol, 2.0 equiv).

  • Seal the tube and stir the reaction mixture at room temperature or heat as required (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Data for Palladium-Catalyzed C-S Cross-Coupling of Various Thiols

EntryThiolAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-Fluorothiophenol4-BromoanisolePd(OAc)₂ (1)XPhos (2)Cs₂CO₃Toluene11095
24-Chlorothiophenol1-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (1)SPhos (2)NaOtBuDioxane10092
32,4-Dichlorothiophenol2-BromopyridinePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH8088

This table compiles representative data from various sources to illustrate the scope of the reaction with analogous substrates.

Experimental Workflow for Palladium-Catalyzed C-S Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Pd Catalyst, Ligand, Aryl Halide, Thiol, Base, and Solvent to Schlenk Tube stir Stir at RT or Heat (Monitor by TLC/GC-MS) reagents->stir quench Cool and Dilute with Organic Solvent stir->quench wash Wash with Water and Brine quench->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Palladium-Catalyzed C-S Coupling Workflow

Suzuki-Miyaura Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is primarily known for C-C bond formation, it can be adapted for C-S coupling by using a thiol as the nucleophile, although this is less common. A more relevant application involving this compound would be the Suzuki coupling of a derivative where the sulfur is attached to an aryl halide. For the purpose of these notes, we will consider the synthesis of a biaryl compound where one of the aryl rings is the 3,4-dichloro-5-fluorophenylthio moiety attached to another aryl halide.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on general procedures for the coupling of functionalized aryl halides with arylboronic acids.[2]

Materials:

  • Aryl halide substituted with the 3,4-dichloro-5-fluorophenylthio group

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a more active catalyst system (e.g., Pd(OAc)₂ with a biarylphosphine ligand)

  • Aqueous base solution (e.g., 2M Na₂CO₃ or K₃PO₄)

  • Solvent system (e.g., Dioxane/water or Toluene/ethanol/water)

  • Reaction vessel, stirrer, and heating equipment

  • Standard workup and purification glassware

Procedure:

  • In a reaction vessel, dissolve the aryl halide (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv) in the organic solvent.

  • Add the aqueous base solution.

  • Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Add the palladium catalyst (1-5 mol%) under a positive pressure of the inert gas.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by flash chromatography or recrystallization.

Table 2: Representative Data for Suzuki-Miyaura Coupling of Dichloro-substituted Heteroaromatics

| Entry | Dichloro-heteroaryl | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Dioxane | Reflux | 77 (mono-arylated) | | 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 71 | | 3 | 3,5-Dichloro-1,2,4-thiadiazole | 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 80 | 85 (mono-arylated) |

This table compiles representative data from various sources to illustrate the scope of the reaction with analogous substrates.[2][3]

Logical Relationship for Suzuki-Miyaura Coupling

G cluster_cycle Catalytic Cycle cluster_inputs Inputs pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)-X L₂ (Oxidative Addition) pd0->pd2_ox pd2_trans Ar-Pd(II)-Ar' L₂ (Transmetalation) pd2_ox->pd2_trans pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product aryl_halide Aryl Halide (Ar-X) aryl_halide->pd2_ox boronic_acid Arylboronic Acid (Ar'-B(OH)₂) boronic_acid->pd2_trans base Base base->pd2_trans

Suzuki-Miyaura Catalytic Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[4] Similar to the Suzuki reaction, this would typically involve a derivative of this compound, such as an aryl halide bearing this thioether moiety, coupled with an amine. The electron-withdrawing nature of the substituent may influence the reactivity of the aryl halide.

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for the amination of aryl halides.[5]

Materials:

  • Aryl halide substituted with the 3,4-dichloro-5-fluorophenylthio group

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)

  • Bulky phosphine ligand (e.g., BINAP, XPhos, or RuPhos)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS))

  • Anhydrous, aprotic solvent (e.g., toluene or dioxane)

  • Inert atmosphere reaction setup

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-2 mol%), the ligand (2-4 mol%), and the base (1.4-2.0 equiv).

  • Add the aryl halide (1.0 mmol, 1.0 equiv) and the anhydrous solvent.

  • Add the amine (1.2-1.5 mmol, 1.2-1.5 equiv).

  • Seal the tube and heat the mixture with stirring (typically 80-110 °C) until the reaction is complete.

  • Cool the reaction to room temperature, dilute with ether or ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by flash chromatography.

Table 3: Representative Data for Buchwald-Hartwig Amination

EntryAryl ElectrophileAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromobenzonitrileMorpholinePd(OAc)₂ (1)BINAP (1.5)NaOtBuToluene10098
24-ChlorotolueneAnilinePd₂(dba)₃ (1)XPhos (2)K₃PO₄t-BuOH11095
31-Bromo-4-fluorobenzeneBenzylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane10091

This table compiles representative data from various sources to illustrate the scope of the reaction with analogous substrates.

Experimental Workflow for Buchwald-Hartwig Amination

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Pd Precatalyst, Ligand, Base, Aryl Halide, Amine, and Solvent heat Heat with Stirring (Monitor Reaction) reagents->heat cool Cool to RT heat->cool filter Dilute and Filter through Celite cool->filter wash Wash with Water and Brine filter->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Chromatography dry_concentrate->purify G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)-X L₂ pd0->pd2_ox Oxidative Addition pd2_alkyne Ar-Pd(II)-C≡CR' L₂ pd2_ox->pd2_alkyne pd2_alkyne->pd0 Reductive Elimination product Ar-C≡CR' pd2_alkyne->product cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd2_alkyne Transmetalation alkyne Terminal Alkyne (H-C≡CR') alkyne->cu_acetylide aryl_halide Aryl Halide (Ar-X) aryl_halide->pd2_ox base Amine Base base->cu_acetylide

References

Application Notes and Protocols for Thiol-Based Probes in the Detection of Electrophilic Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrophilic natural products represent a promising class of molecules for drug discovery, often exerting their biological effects through covalent modification of protein targets. Identifying and characterizing these reactive molecules from complex biological matrices is a significant challenge. Thiol-based probes have emerged as a powerful tool in a reactivity-guided approach to discover and analyze these electrophilic natural products. These probes are designed to chemoselectively react with specific electrophilic moieties, enabling their detection, isolation, and structural elucidation.[1][2]

This document provides detailed application notes and experimental protocols for the use of thiol-based probes in the study of electrophilic natural products. It includes methodologies for probe synthesis, labeling of natural product extracts, and subsequent analysis by mass spectrometry, as well as protocols for identifying protein targets.

Data Presentation: Quantitative Analysis of Thiol Probe Reactivity

The selection of an appropriate thiol-based probe is critical and depends on the class of electrophile being targeted. Cysteine-based probes are particularly effective for labeling Michael acceptors (enones), β-lactams, and β-lactones, whereas thiophenol-based probes show a preference for epoxides.[1][3] The following tables summarize the reactivity and selectivity of commonly used thiol probes with various electrophilic natural products.

Table 1: Reactivity of Cysteine-Based Probes with Electrophilic Natural Products

Electrophilic Natural ProductElectrophile TypeProbeReaction Half-life (t½)Reference
Parthenolideα,β-Unsaturated γ-lactone (Michael acceptor)Cysteine-based probe< 5 min[1]
Andrographolideα,β-Unsaturated γ-lactone (Michael acceptor)Cysteine-based probe< 5 min[1]
WortmanninFuranosteroid (Michael acceptor)Cysteine-based probe< 5 min[1]
Penicillin Gβ-LactamCysteine-based probe< 5 min[1]
Salinosporamide Aβ-LactoneCysteine-based probe< 5 min[1]

Table 2: Reactivity of Thiophenol-Based Probes with Electrophilic Natural Products

Electrophilic Natural ProductElectrophile TypeProbeReaction Half-life (t½)Reference
TriptolideDiterpenoid triepoxide4-Bromothiophenol< 10 min[1]
Epoxomicinα,β-Epoxyketone4-Bromothiophenol< 10 min[1]
Eponemycinα,β-Epoxyketone4-Bromothiophenol< 10 min[1]

Experimental Protocols

Protocol 1: Synthesis of a Cysteine-Based Thiol Probe

This protocol describes a three-step synthesis of a brominated cysteine-based probe for the detection of electrophilic natural products.[1]

Materials:

  • L-cystine

  • Thionyl chloride

  • Methanol

  • Diethyl ether

  • Acetonitrile

  • 4-Bromobenzoyl chloride

  • Triethylamine

  • Silica gel for flash chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Synthesis of Cystine Dimethyl Ester:

    • To cooled methanol (150 mL) at 0 °C, slowly add thionyl chloride (7.60 mL, 105 mmol).

    • Add L-cystine (10.0 g, 41.6 mmol) to the solution.

    • Heat the reaction mixture at reflux for 12 hours.

    • Concentrate the solution to a volume of approximately 15 mL.

    • Add diethyl ether (30 mL) to precipitate the cystine dimethyl ester.

    • Collect the precipitate by filtration (yield: 12.4 g).

  • Acylation of Cystine Dimethyl Ester:

    • To a solution of the dimethyl ester (3.64 g, 13.6 mmol) in acetonitrile (150 mL), add 4-bromobenzoyl chloride (6.22 g, 28.7 mmol) and triethylamine (7.50 mL, 54.3 mmol).

    • Stir the reaction mixture for 2 hours at room temperature.

  • Reduction to Cysteine Thiol Probe:

    • After 2 hours, add tris(2-carboxyethyl)phosphine (TCEP) to reduce the disulfide bond.

    • Stir the reaction for an additional 3 hours.

    • Purify the crude material by flash chromatography on silica gel using a hexanes/ethyl acetate (4:6) gradient to yield the cysteine thiol probe as a white solid (yield: 5.4 g, 90%).

Protocol 2: Labeling of Natural Product Extracts with Thiol Probes

This protocol outlines the general procedure for labeling crude natural product extracts with thiol-based probes for subsequent LC/MS analysis.[1]

Materials:

  • Crude natural product extract

  • Cysteine-based probe or 4-bromothiophenol probe

  • Triethylamine

  • Dry N,N-dimethylformamide (DMF)

  • Nitrogen gas

Procedure:

  • To the crude natural product extract, add the thiol probe (1.2–1.5 equivalents) and triethylamine (2.0–4.2 equivalents).

  • Add dry DMF that has been previously sparged with nitrogen gas for 10 minutes.

  • Maintain the reaction vessel under an inert nitrogen atmosphere.

  • Allow the reaction to proceed at room temperature for 1-3 hours.

  • Quench the reaction by adding an equal volume of water.

  • Extract the labeled products with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting residue is ready for LC/MS analysis.

Protocol 3: LC/MS Analysis of Thiol Probe-Labeled Natural Products

This protocol provides a general workflow for the analysis of thiol probe-labeled natural products using Liquid Chromatography-Mass Spectrometry (LC/MS).

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would be a linear increase from 5% to 95% B over 10-20 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).

Procedure:

  • Reconstitute the dried, labeled extract in a suitable solvent (e.g., 50% acetonitrile/water).

  • Inject an appropriate volume (e.g., 1-5 µL) onto the LC system.

  • Acquire MS and MS/MS data.

  • Analyze the data for the appearance of new peaks with the characteristic isotopic signature of the halogenated probe (e.g., a 1:1 ratio for bromine isotopes 79Br and 81Br).

Protocol 4: Chemoproteomic Workflow for Protein Target Identification

This protocol describes a general workflow for identifying the protein targets of electrophilic natural products using a thiol-reactive probe in combination with quantitative proteomics.[4][5]

Materials:

  • Cells or tissue of interest

  • Electrophilic natural product

  • Thiol-reactive probe with an alkyne or azide handle (e.g., iodoacetamide-alkyne)

  • Lysis buffer

  • Biotin-azide or biotin-alkyne for click chemistry

  • Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate)

  • Streptavidin beads

  • Trypsin

  • Reagents for quantitative proteomics (e.g., iTRAQ or TMT labels)

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the electrophilic natural product or vehicle control.

    • Lyse the cells and harvest the proteome.

  • Probe Labeling and Click Chemistry:

    • Treat the proteomes with the thiol-reactive probe to label un-adducted cysteines.

    • Perform a click reaction to attach a biotin tag to the probe-labeled proteins.

  • Enrichment of Labeled Peptides:

    • Digest the proteins into peptides using trypsin.

    • Enrich the biotin-tagged peptides using streptavidin affinity chromatography.

  • Quantitative Proteomic Analysis:

    • Label the enriched peptides from the treatment and control groups with different isobaric tags (e.g., iTRAQ or TMT).

    • Combine the labeled peptide samples and analyze by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the labeled peptides.

    • Proteins that show a decrease in labeling in the natural product-treated sample compared to the control are potential targets, as the natural product has already formed a covalent adduct with the cysteine residue, thus blocking it from reacting with the probe.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the study of electrophilic natural products.

G cluster_workflow Reactivity-Based Discovery Workflow A Crude Natural Product Extract B Treatment with Thiol-Based Probe A->B C LC/MS Analysis B->C D Data Analysis (Isotopic Signature) C->D E Isolation of Labeled Adduct D->E F Structure Elucidation (NMR, MS/MS) E->F G Novel Electrophilic Natural Product F->G

Caption: Workflow for reactivity-based discovery of electrophilic natural products.

G cluster_pathway Keap1-Nrf2 Signaling Pathway Activation by Electrophiles cluster_nucleus Electrophile Electrophilic Natural Product Keap1 Keap1 Electrophile->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3 Nrf2->Cul3 Recruits Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Cul3->Ub Ub->Nrf2 Ubiquitination Nucleus Nucleus ARE ARE TargetGenes Target Gene Expression ARE_n ARE Nrf2_n->ARE_n Binds TargetGenes_n Target Gene Expression ARE_n->TargetGenes_n Activates G cluster_pathway NF-κB Signaling Pathway Inhibition by Electrophiles cluster_nucleus Electrophile Electrophilic Natural Product IKK IKK Electrophile->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Binds & Inhibits Ub Ubiquitin IkB->Ub Ubiquitination Proteasome Proteasome IkB->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus DNA DNA NFkB_n->DNA Binds InflammatoryGenes Inflammatory Gene Expression DNA->InflammatoryGenes Activates

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3,4-Dichloro-5-fluorothiophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dichloro-5-fluorothiophenol. The following information is designed to address specific issues that may be encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q2: How can I remove colored impurities from my sample?

A2: Colored impurities, often arising from oxidation or side reactions, can sometimes be removed by treating a solution of the crude product with activated charcoal before a final purification step like recrystallization or filtration through a short plug of silica gel.

Q3: My purified this compound is degrading over time. How can I improve its stability?

A3: Thiophenols are susceptible to oxidation, which can lead to the formation of disulfides. To enhance stability, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures and protected from light. Degassing solvents prior to use in purification can also minimize oxidation.

Q4: What are the expected physical properties of pure this compound?

Troubleshooting Guides

Vacuum Distillation

Issue 1: The compound seems to be decomposing at high temperatures, resulting in a low yield.

  • Possible Cause: this compound, like many thiophenols, may be thermally labile.

  • Solution:

    • Ensure you are using a high-vacuum pump to lower the boiling point as much as possible.

    • Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.

    • Consider a gentler purification method like column chromatography if thermal decomposition is significant.

Issue 2: The distillation is proceeding very slowly or not at all.

  • Possible Cause: The vacuum may not be sufficient, or there could be a leak in the system. The heating mantle may not be providing adequate or even heat.

  • Solution:

    • Check all joints and connections for leaks. Ensure a good seal with appropriate vacuum grease.

    • Verify the performance of your vacuum pump.

    • Use a suitable heating bath (e.g., oil bath) for more uniform heat distribution compared to a heating mantle.

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solvent may be too nonpolar for the compound, or the solution is too concentrated. The cooling process might be too rapid.

  • Solution:

    • Add a small amount of a more polar, miscible co-solvent to the hot solution until the oil dissolves, then allow it to cool slowly.

    • Try a different solvent system altogether. Good starting points for halogenated aromatic compounds include hexane/ethyl acetate or toluene/heptane mixtures.

    • Ensure a slow cooling process. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

    • Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.

Issue 2: No crystals form even after the solution has cooled completely.

  • Possible Cause: The solution may be too dilute, or the chosen solvent is too good at dissolving the compound even at low temperatures.

  • Solution:

    • Concentrate the solution by evaporating some of the solvent and then allow it to cool again.

    • If using a mixed solvent system, add more of the "anti-solvent" (the one in which the compound is less soluble) to the point of turbidity and then clarify by adding a drop of the "good" solvent before cooling.

    • Introduce a seed crystal of the pure compound if available.

Column Chromatography

Issue 1: Poor separation of the desired product from impurities.

  • Possible Cause: The chosen eluent system may not have the optimal polarity. The column may be overloaded.

  • Solution:

    • Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound.

    • Use a less polar solvent system for better separation of non-polar impurities and a more polar system for polar impurities.

    • Ensure the amount of crude material loaded is appropriate for the size of the column (typically 1-5% of the silica gel weight).

Issue 2: The product is streaking on the column.

  • Possible Cause: The compound may be too polar for the silica gel, leading to strong adsorption. The sample may have been loaded in a solvent that is too polar.

  • Solution:

    • Add a small amount of a modifying solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.

    • Dissolve the crude sample in a minimal amount of a non-polar solvent before loading it onto the column.

Data Presentation

Due to the lack of specific published quantitative data for the purification of this compound, the following table provides a qualitative comparison of the common purification techniques.

Purification TechniquePurity AchievableTypical YieldThroughputKey Considerations
Vacuum Distillation Moderate to HighModerate to HighHighSuitable for thermally stable, non-solid compounds. Requires high vacuum for heat-sensitive materials.
Recrystallization High to Very HighLow to HighLow to HighExcellent for solid compounds. Solvent selection is critical. Can result in significant material loss.
Column Chromatography Very HighLow to ModerateLowVersatile for a wide range of compounds. Can be time-consuming and uses large volumes of solvent.

Experimental Protocols

Note: These are generalized protocols and may require optimization for your specific sample and impurity profile.

1. Vacuum Distillation Protocol

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Loading: Place the crude this compound in the distillation flask. Add a magnetic stir bar.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask using an oil bath.

  • Collection: Collect the fraction that distills at a constant temperature. The boiling point will depend on the pressure.

  • Shutdown: After collecting the product, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

2. Recrystallization Protocol

  • Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is soluble when hot but insoluble when cold.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude solid until it just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

experimental_workflow cluster_distillation Vacuum Distillation Workflow d_start Crude Product d_setup Assemble Distillation Apparatus d_start->d_setup d_load Load Crude Product d_setup->d_load d_evacuate Apply Vacuum d_load->d_evacuate d_heat Heat Gently d_evacuate->d_heat d_collect Collect Pure Fraction d_heat->d_collect d_end Pure this compound d_collect->d_end

Caption: Workflow for the purification of this compound by vacuum distillation.

recrystallization_workflow cluster_recrystallization Recrystallization Workflow r_start Crude Solid r_dissolve Dissolve in Minimum Hot Solvent r_start->r_dissolve r_filter_hot Hot Gravity Filtration (Optional) r_dissolve->r_filter_hot r_cool Slow Cooling & Crystal Formation r_dissolve->r_cool r_filter_hot->r_cool r_isolate Isolate Crystals via Vacuum Filtration r_cool->r_isolate r_dry Dry Crystals r_isolate->r_dry r_end Pure Crystalline Product r_dry->r_end

Caption: A typical workflow for the purification of a solid compound via recrystallization.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Recrystallization start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Add Polar Co-solvent Slow Down Cooling oiling_out->solution1 Yes solution2 Concentrate Solution Add Anti-solvent Use Seed Crystal no_crystals->solution2 Yes success Successful Crystallization no_crystals->success No solution1->start solution2->start

Caption: A decision-making diagram for troubleshooting common issues during recrystallization.

Stability of 3,4-Dichloro-5-fluorothiophenol under various conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,4-Dichloro-5-fluorothiophenol. This information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general stability concerns for this compound?

A1: While specific stability data for this compound is not extensively documented in publicly available literature, general knowledge of substituted thiophenols suggests that the primary stability concerns are oxidation, sensitivity to pH, and potential photodegradation. Thiophenols are known to be more susceptible to oxidation than their corresponding phenols.[1]

Q2: How should I store this compound to ensure its stability?

A2: To maximize stability, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2] It should be stored in a cool, dark place to minimize thermal and photodegradation. For long-term storage, refrigeration is advisable.

Q3: What is the expected stability of this compound in solution?

A3: The stability of thiophenols in solution is highly dependent on the solvent, pH, and presence of oxygen. In the presence of air, thiophenols can oxidize to form disulfides.[3][4] This process can be accelerated at higher pH values due to the formation of the more reactive thiophenolate anion.[4][5] The half-life of simple thiols in solution at room temperature and near-neutral pH can be as short as a few hours.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Unexpected reaction products or low yield.

Possible Cause: Degradation of this compound due to oxidation.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure all reactions are carried out under an inert atmosphere (argon or nitrogen) to exclude oxygen.[2]

  • Degassed Solvents: Use freshly degassed solvents for all reactions and dilutions.

  • Antioxidants: Consider the addition of a small amount of a compatible antioxidant if the experimental conditions permit.

  • Temperature Control: Maintain a low reaction temperature to minimize the rate of oxidation.

Issue 2: Inconsistent results in biological assays.

Possible Cause: pH-dependent degradation of the compound in the assay buffer.

Troubleshooting Steps:

  • pH Monitoring: Monitor the pH of the stock solutions and the final assay buffer. The thiol group of thiophenols is acidic (pKa of unsubstituted thiophenol is 6.62), and at pH values above the pKa, the compound will exist predominantly as the more reactive thiophenolate anion.[4][5]

  • Buffer Selection: Choose a buffer system that maintains a pH where the compound is most stable. For many thiols, a slightly acidic pH (e.g., pH 5) can improve stability against oxidation compared to neutral or alkaline conditions.[6]

  • Fresh Solutions: Prepare fresh solutions of this compound immediately before use.

Issue 3: Compound degradation upon exposure to light.

Possible Cause: Photodegradation. Organofluorine compounds and thiophenols can be susceptible to degradation upon exposure to UV or even ambient light.[7][8][9]

Troubleshooting Steps:

  • Light Protection: Protect all solutions and reaction vessels from light by using amber-colored glassware or by wrapping them in aluminum foil.

  • Wavelength Consideration: If working with photochemistry, be aware that UV light can induce cleavage of the S-H bond.[9]

Data Summary

ConditionGeneral Stability of Substituted ThiophenolsPotential Degradation Products
Air/Oxygen Prone to oxidation, especially in the presence of base.[3][4]Disulfides[3][4]
pH Less stable at higher pH due to thiolate formation. Stability can be enhanced at lower pH.[5][6]Thiophenolate anion (at high pH), which is more susceptible to oxidation.
Light Can undergo photodegradation, including C-S bond cleavage or dehalogenation.[7][10]Varies depending on the specific reaction, can include dehalogenated species or radical fragments.[10]
Temperature Generally, lower temperatures favor stability.Rate of degradation reactions (e.g., oxidation) increases with temperature.

Experimental Protocols

The following is a general protocol for assessing the stability of this compound under specific experimental conditions.

Objective: To determine the stability of this compound under a defined set of conditions (e.g., specific buffer, temperature, and light exposure).

Materials:

  • This compound

  • Desired solvent or buffer system

  • HPLC or GC-MS for analysis

  • Constant temperature incubator/water bath

  • Light source (if investigating photostability)

  • Inert gas supply (e.g., argon or nitrogen)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent under an inert atmosphere.

  • Sample Preparation: Aliquot the stock solution into several vials. For each condition to be tested (e.g., pH 5, 7, 9; 4°C, 25°C, 37°C; dark, ambient light, UV light), prepare triplicate samples.

  • Time Zero (T0) Analysis: Immediately analyze three of the freshly prepared samples by HPLC or GC-MS to establish the initial concentration and purity of the compound.

  • Incubation: Place the remaining samples under their respective test conditions.

  • Time Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a set of triplicate samples from each condition and analyze them by HPLC or GC-MS.

  • Data Analysis: Quantify the remaining percentage of this compound at each time point relative to the T0 concentration. Identify any major degradation products that appear.

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

Stability_Troubleshooting_Workflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Issue Inconsistent Results / Low Yield Oxidation Oxidation Issue->Oxidation pH_Degradation pH-Dependent Degradation Issue->pH_Degradation Photodegradation Photodegradation Issue->Photodegradation Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Mitigate Control_pH Control pH pH_Degradation->Control_pH Mitigate Protect_From_Light Protect from Light Photodegradation->Protect_From_Light Mitigate

Caption: Troubleshooting workflow for stability issues.

Stability_Testing_Workflow A Prepare Stock Solution B Aliquot Samples for Each Condition A->B C T0 Analysis (HPLC/GC-MS) B->C D Incubate Samples B->D F Analyze Data & Determine Degradation Rate C->F E Time Point Analysis D->E E->F

Caption: General workflow for stability testing.

References

Technical Support Center: Optimizing Reaction Yield with 3,4-Dichloro-5-fluorothiophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dichloro-5-fluorothiophenol. The information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing reaction yields in nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive features of this compound?

A1: this compound is an aromatic thiol with several key reactive features. The thiol (-SH) group is nucleophilic and can be readily deprotonated by a base to form a highly nucleophilic thiolate anion (RS⁻).[1] This thiolate is an excellent nucleophile for SN2 and SNAr reactions.[1][2] The aromatic ring is substituted with three electron-withdrawing halogen atoms (two chlorine, one fluorine), which activate the ring for nucleophilic aromatic substitution (SNAr). The fluorine atom is generally the most facile leaving group in SNAr reactions on such polyhalogenated systems.[3]

Q2: What is the most common side reaction observed when using this compound?

A2: The most common side reaction is the oxidation of the thiophenol to its corresponding disulfide (bis(3,4-dichloro-5-fluorophenyl) disulfide).[2] This can occur in the presence of mild oxidizing agents or even atmospheric oxygen, particularly under basic conditions.[2] It is crucial to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize this side product.

Q3: How can I improve the solubility of this compound and its derivatives?

A3: this compound and its derivatives tend to be soluble in many common organic solvents. For purification by recrystallization, solvent systems such as ethanol, n-hexane/acetone, n-hexane/THF, and n-hexane/ethyl acetate can be effective.[4] For compounds with acidic or basic functionalities, forming a salt can significantly alter solubility, which can be advantageous for purification.[4]

Q4: Which base is most effective for deprotonating this compound in SNAr reactions?

A4: The choice of base is critical for efficient deprotonation without promoting side reactions. For SNAr reactions, inorganic bases like potassium hydroxide (KOH) and potassium carbonate (K₂CO₃) are often effective, especially in polar aprotic solvents like DMSO or DMF.[5][6] Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used. The selection of the base can be influenced by the specific electrophile and solvent system.

Troubleshooting Guide for SNAr Reactions

This guide addresses common problems encountered during the synthesis of S-substituted derivatives of this compound via SNAr reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of the thiophenol.2. Poor reactivity of the electrophile.3. Inappropriate solvent choice.4. Reaction temperature is too low.1. Use a stronger base or a slight excess of the base. Ensure anhydrous conditions as water can quench the base.2. Check the purity and reactivity of the electrophile. Consider using a more activated electrophile if possible.3. Switch to a polar aprotic solvent like DMSO or DMF to enhance the reaction rate.[6][7]4. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Formation of Disulfide Side Product 1. Presence of oxygen in the reaction mixture.2. Use of an oxidizing agent.1. Degas the solvent and purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents. Maintain the inert atmosphere throughout the reaction.[2]2. Ensure all reagents are free from oxidizing impurities.
Multiple Products Observed on TLC/LC-MS 1. Reaction with both chloro and fluoro substituents.2. Degradation of the product or starting material.3. Side reactions with the solvent.1. In SNAr reactions on polyhalogenated aromatics, the fluorine atom is typically the best leaving group.[3] If substitution at chlorine is observed, consider lowering the reaction temperature or using a less reactive nucleophile/base system.2. Check the stability of your product under the reaction conditions. If necessary, reduce the reaction time or temperature.[8]3. Some solvents, like DMF, can decompose at high temperatures to generate nucleophilic species. Use a more stable solvent if high temperatures are required.
Difficulty in Product Isolation/Purification 1. Product is an oil or does not crystallize easily.2. Product is soluble in the aqueous layer during workup.3. Impurities co-elute with the product during chromatography.1. Attempt purification by column chromatography. For crystallization, try a variety of solvent systems, including two-solvent systems like DCM/pentane or ethyl acetate/hexane.[9]2. Before discarding the aqueous layer, extract it with a different organic solvent or acidify/basify to see if the product precipitates.[8]3. Adjust the solvent system for chromatography (e.g., change the polarity or use a different solvent mixture). Recrystallization of the impure solid can also be effective.

Experimental Protocol: Synthesis of 2-((3,4-Dichloro-5-fluorophenyl)thio)acetic acid

This protocol details a representative SNAr reaction between this compound and chloroacetic acid.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Chloroacetic acid (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask purged with nitrogen, add this compound and anhydrous DMF.

  • Stir the solution at room temperature and add potassium carbonate in one portion.

  • In a separate flask, dissolve chloroacetic acid in a minimal amount of DMF.

  • Add the chloroacetic acid solution dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

Quantitative Data (Illustrative):

The following table presents illustrative data on how the choice of base and solvent can impact the yield of the SNAr reaction.

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃DMF65485
KOHDMSO60392
TEAAcetonitrile80870
NaHTHF50678

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents 1. Add this compound, K₂CO₃, and DMF to flask addition 2. Add Chloroacetic acid solution dropwise reagents->addition heating 3. Heat to 60-70°C and monitor by TLC addition->heating quench 4. Quench with ice-water and acidify with HCl heating->quench extraction 5. Extract with Ethyl Acetate quench->extraction wash_dry 6. Wash with brine and dry over MgSO₄ extraction->wash_dry concentrate 7. Concentrate under reduced pressure wash_dry->concentrate recrystallize 8. Recrystallize to obtain pure product concentrate->recrystallize

Experimental workflow for the synthesis of 2-((3,4-Dichloro-5-fluorophenyl)thio)acetic acid.

troubleshooting_logic start Low Reaction Yield check_sm Check for remaining starting material (TLC/LC-MS) start->check_sm sm_present Starting material present? check_sm->sm_present increase_conditions Increase temperature, reaction time, or use stronger base/solvent sm_present->increase_conditions Yes side_products Side products observed? sm_present->side_products No increase_conditions->start disulfide Is disulfide the main side product? side_products->disulfide Yes workup_loss Check for product loss during workup/purification side_products->workup_loss No use_inert Use inert atmosphere and degassed solvents disulfide->use_inert Yes other_side_products Optimize temperature and reagent stoichiometry disulfide->other_side_products No use_inert->start other_side_products->start

Troubleshooting logic for low reaction yield in SNAr reactions.

References

Technical Support Center: Synthesis of 3,4-Dichloro-5-fluorothiophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 3,4-Dichloro-5-fluorothiophenol, with a focus on common side products encountered during the reaction.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My final product is a yellow, oily substance instead of the expected thiophenol. What could be the cause?

A1: The most likely cause is the formation of the corresponding disulfide, bis(3,4-dichloro-5-fluorophenyl) disulfide. Thiophenols are highly susceptible to oxidation, especially in the presence of air and base, which can occur during the workup.

  • Troubleshooting:

    • Ensure the workup is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Keep the reaction and workup temperatures low to reduce the rate of oxidation.

    • The disulfide can often be reduced back to the thiophenol. A common laboratory procedure involves treatment with a reducing agent like sodium borohydride followed by acidic workup.

Q2: I have a significant amount of a water-soluble impurity that is difficult to remove by extraction. What could it be?

A2: This is likely to be 3,4-dichloro-5-fluorophenol. This side product forms when the intermediate diazonium salt reacts with water. This is a common competing reaction during the synthesis of thiophenols from anilines.

  • Troubleshooting:

    • Maintain a low temperature (0-5 °C) during the diazotization step to minimize the decomposition of the diazonium salt to the phenol.

    • Use a slight excess of the xanthate salt to favor the formation of the desired intermediate over the reaction with water.

    • Careful pH control during workup can help separate the more acidic phenol from the thiophenol.

Q3: My yield is very low, and I have a complex mixture of byproducts according to my initial analysis (TLC/GC-MS). What are the likely issues?

A3: A low yield and complex product mixture can result from several factors, including incomplete reaction of the starting material, or decomposition of the diazonium salt intermediate.

  • Troubleshooting:

    • Unreacted Starting Material: Verify the complete consumption of the starting aniline (3,4-dichloro-5-fluoroaniline) by TLC or GC before quenching the reaction. If the reaction is incomplete, the reaction time may need to be extended or the temperature slightly increased (while balancing the risk of decomposition).

    • Decomposition of Diazonium Salt: This can lead to a variety of byproducts. Ensure the diazotization is performed at a consistently low temperature and that the subsequent steps are carried out promptly.

    • Azo Compound Formation: Brightly colored impurities may indicate the formation of azo compounds from the coupling of the diazonium salt. This can be minimized by maintaining a low concentration of the diazonium salt and avoiding exposure to high pH until the desired reaction is complete.

Q4: How can I confirm the presence of the disulfide side product?

A4: The disulfide can be identified by several analytical techniques:

  • Mass Spectrometry (MS): The disulfide will have a molecular weight that is double that of the thiophenol, minus two hydrogen atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon NMR spectra of the disulfide will be similar to the thiophenol, but will lack the characteristic thiol (-SH) proton signal.

  • Thin Layer Chromatography (TLC): The disulfide is typically less polar than the thiophenol and will have a higher Rf value.

Summary of Potential Products and Side Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )Common Analytical Observations
This compound C₆H₃Cl₂FS197.06Target product. Presence of -SH peak in ¹H NMR.
bis(3,4-dichloro-5-fluorophenyl) disulfideC₁₂H₄Cl₄F₂S₂392.10Common byproduct. Absence of -SH peak in ¹H NMR. Higher mass in MS.
3,4-Dichloro-5-fluorophenolC₆H₃Cl₂FO181.00Water-soluble byproduct. Presence of -OH peak in ¹H NMR.
3,4-Dichloro-5-fluoroanilineC₆H₄Cl₂FN179.01Unreacted starting material.
Azo-bis(3,4-dichloro-5-fluorobenzene)C₁₂H₄Cl₄F₂N₂356.00Often a colored impurity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Leuckart Thiophenol Reaction

This protocol is a general procedure based on the Leuckart thiophenol reaction and should be adapted and optimized for specific laboratory conditions.

  • Diazotization:

    • Dissolve 3,4-dichloro-5-fluoroaniline in a suitable acidic solution (e.g., a mixture of concentrated HCl and water) and cool to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

    • Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Xanthate Formation:

    • In a separate flask, dissolve potassium ethyl xanthate in water and cool to 10-15 °C.

    • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution, maintaining the temperature below 20 °C. A precipitate should form.

    • Allow the reaction to stir for 1-2 hours.

  • Hydrolysis:

    • Heat the reaction mixture to 50-60 °C for 1-2 hours to decompose the intermediate.

    • Add a solution of sodium hydroxide or potassium hydroxide to hydrolyze the xanthate ester.

    • Reflux the mixture for 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 1-2.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

troubleshooting_workflow cluster_symptoms Observed Symptom cluster_causes Potential Cause (Side Product) cluster_solutions Recommended Action symptom1 Yellow, Oily Product High Rf on TLC cause1 Disulfide Formation (Oxidation of Thiophenol) symptom1->cause1 likely symptom2 Water-Soluble Impurity Difficult Extraction cause2 Phenol Formation (Reaction with Water) symptom2->cause2 likely symptom3 Low Yield Complex Mixture cause3 Incomplete Reaction / Decomposition (Unreacted Aniline / Azo Compounds) symptom3->cause3 possible solution1 Workup under Inert Atmosphere Reduce Disulfide with NaBH4 cause1->solution1 solution2 Maintain Low Temp (0-5 °C) during Diazotization Careful pH Control cause2->solution2 solution3 Monitor Reaction Completion (TLC/GC) Prompt Use of Diazonium Salt cause3->solution3

Caption: Troubleshooting workflow for identifying and resolving common issues in this compound synthesis.

reaction_pathway aniline 3,4-Dichloro-5-fluoroaniline diazonium Diazonium Salt aniline->diazonium NaNO2, HCl unreacted_aniline Unreacted Starting Material aniline->unreacted_aniline xanthate_intermediate Aryl Xanthate Intermediate diazonium->xanthate_intermediate Potassium Ethyl Xanthate phenol 3,4-Dichloro-5-fluorophenol (Side Product) diazonium->phenol H2O thiophenol This compound (Target Product) xanthate_intermediate->thiophenol Hydrolysis (NaOH) disulfide Disulfide Byproduct thiophenol->disulfide Oxidation (O2)

Caption: Simplified reaction pathway for the synthesis of this compound, highlighting the formation of common side products.

Technical Support Center: Synthesis and Purification of 3,4-Dichloro-5-fluorothiophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 3,4-Dichloro-5-fluorothiophenol.

Troubleshooting Guide

Issue 1: The final product is a mixture of the desired thiophenol and a significant amount of the corresponding disulfide.

  • Question: My final product contains a high percentage of bis(3,4-dichloro-5-fluorophenyl) disulfide. How can I improve the reduction of the disulfide to the thiophenol?

  • Answer: Incomplete reduction of the disulfide intermediate is a common issue. Here are several strategies to enhance the conversion to the desired thiophenol:

    • Choice of Reducing Agent: While various reducing agents can be employed, sodium borohydride (NaBH₄) is often effective for the reduction of diaryl disulfides to aryl thiols. Ensure you are using a sufficient stoichiometric excess of the reducing agent.

    • Reaction Conditions: The reaction temperature and time are critical. For reductions with NaBH₄, the reaction can often be performed at room temperature, but gentle heating may be required to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

    • Solvent System: The choice of solvent is crucial for the solubility of both the disulfide and the reducing agent. A mixture of a water-miscible organic solvent, such as isopropanol or tetrahydrofuran, with water is often used for NaBH₄ reductions.[1][2]

    • pH Control: After the reduction is complete, the reaction mixture is typically acidified to protonate the thiolate and allow for extraction of the thiophenol. Careful control of the pH during workup is important to prevent side reactions.

Issue 2: The purified product shows the presence of isomeric impurities.

  • Question: My GC-MS analysis indicates the presence of isomers in my purified this compound. What is the likely source of these impurities and how can I remove them?

  • Answer: Isomeric impurities typically arise from the starting materials.

    • Purity of Starting Material: The primary source of isomeric impurities is the starting material, likely a substituted dichlorofluorobenzene derivative. It is crucial to start with a highly pure precursor. Analyze the starting material by GC-MS or NMR to confirm its isomeric purity before proceeding with the synthesis.

    • Purification Strategies:

      • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional vacuum distillation can be an effective separation method.

      • Recrystallization: Careful selection of a recrystallization solvent can selectively crystallize the desired isomer, leaving the impurities in the mother liquor. Screening of various solvents is recommended.

      • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) using a suitable stationary phase (e.g., C18, PFP, or Phe-Hex columns) can provide high-purity material.[3]

Issue 3: The product is contaminated with the corresponding phenol (3,4-Dichloro-5-fluorophenol).

  • Question: I have identified 3,4-Dichloro-5-fluorophenol as an impurity in my product. How is this formed and what is the best way to remove it?

  • Answer: The formation of the corresponding phenol can occur as a side reaction during the synthesis, particularly if water is present at elevated temperatures or during certain workup conditions.

    • Minimizing Formation: Ensure all reagents and solvents are dry, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions that could lead to phenol formation.

    • Purification Methods:

      • Acid-Base Extraction: The acidity of phenols and thiophenols can be exploited for separation. A carefully controlled basic wash (e.g., with a weak base like sodium bicarbonate) may selectively deprotonate the more acidic phenol, allowing it to be extracted into the aqueous phase while the less acidic thiophenol remains in the organic phase. However, the pKa values of the specific phenol and thiophenol would need to be considered for this to be effective.

      • Chromatography: Flash column chromatography or preparative HPLC are generally effective for separating thiophenols from their corresponding phenols due to differences in polarity.

Frequently Asked Questions (FAQs)

  • What is a plausible synthetic route for this compound? A common and effective method for the synthesis of aryl thiols is the reduction of the corresponding arylsulfonyl chloride.[4] For this compound, a likely route starts from 3,4-dichloro-5-fluorobenzenesulfonyl chloride. This is first reduced to the disulfide, bis(3,4-dichloro-5-fluorophenyl) disulfide, which is then further reduced to the final thiophenol product. A similar process has been described for the preparation of 4-fluorothiophenol.[1][2]

  • What are the most common impurities to expect in the synthesis of this compound? Based on common synthetic routes for related compounds, the most likely impurities are:

    • Unreacted starting materials: e.g., 3,4-dichloro-5-fluorobenzenesulfonyl chloride.

    • Disulfide intermediate: bis(3,4-dichloro-5-fluorophenyl) disulfide.

    • Corresponding phenol: 3,4-Dichloro-5-fluorophenol.

    • Isomeric impurities: Arising from the starting materials.

    • Residual solvents: From the reaction and purification steps.

  • Which analytical techniques are best for assessing the purity of this compound?

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. It can effectively separate the desired thiophenol from by-products like the corresponding disulfide and phenol.[5][6][7] Derivatization may sometimes be employed to improve the chromatographic behavior of thiols.[8]

    • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or fluorescence detector is a powerful tool for both purity assessment and preparative purification. Different column chemistries can be explored to optimize the separation of closely related impurities.[3][9][10]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the final product and identifying impurities if they are present in sufficient concentration.

  • What are some recommended purification techniques for this compound?

    • Vacuum Distillation: For thermally stable thiophenols, vacuum distillation is a highly effective method for removing less volatile impurities like the disulfide and non-volatile starting materials.

    • Recrystallization: If the crude product is a solid, recrystallization is a powerful purification technique. A solvent screening should be performed to find a solvent or solvent system where the thiophenol is soluble at high temperatures and insoluble at low temperatures, while impurities remain in solution. Common solvent systems for halogenated aromatics include heptane/ethyl acetate and methanol/water.[11][12]

    • Column Chromatography: For non-volatile impurities or isomers that are difficult to separate by other means, flash column chromatography on silica gel or preparative HPLC can be employed.

Data Presentation

Table 1: Recommended Solvents for Recrystallization of Halogenated Aromatic Compounds

Solvent/Solvent SystemPolarityComments
Heptane/Ethyl AcetateLow to MediumA good starting point for many organic compounds. The ratio can be adjusted to achieve optimal solubility.
Methanol/WaterHighSuitable for more polar compounds. The addition of water as an anti-solvent can induce crystallization.[12]
TolueneLowCan be effective for non-polar compounds and those that form good crystal lattices.
Dichloromethane/HexaneMedium to LowDichloromethane provides good solubility, while hexane acts as an anti-solvent.
Acetone/WaterHighSimilar to methanol/water, useful for moderately polar compounds.[12]

Table 2: Representative HPLC Conditions for Analysis of Halogenated Thiophenols

ParameterCondition 1 (Reversed-Phase)Condition 2 (Alternative Selectivity)
Column C18, 4.6 x 150 mm, 5 µmPentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA: Water with 0.1% Formic AcidB: Methanol with 0.1% Formic Acid
Gradient 50-95% B over 15 minutes60-100% B over 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Column Temp. 30 °C35 °C

Note: These are starting conditions and may require optimization for the specific separation of this compound and its impurities.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a heated solvent. Allow the solution to cool to room temperature and then in an ice bath. A good solvent is one in which the compound is soluble when hot but insoluble when cold. If a single solvent is not suitable, a two-solvent system can be used, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" or "anti-solvent").

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Dry the crystals in a vacuum oven.

Protocol 2: General Procedure for Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum source with a trap. Ensure all glassware is dry and the joints are properly sealed.

  • Sample Preparation: Place the crude thiophenol in the distillation flask with a magnetic stir bar.

  • Distillation: Begin stirring and slowly apply vacuum. Once the desired pressure is reached, begin heating the distillation flask with a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.

  • Post-Distillation: Allow the apparatus to cool to room temperature before releasing the vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Material (3,4-Dichloro-5-fluorobenzene derivative) reaction Thiol Synthesis (e.g., reduction of sulfonyl chloride) start->reaction crude Crude Product reaction->crude purification_choice Select Purification Method crude->purification_choice distillation Vacuum Distillation purification_choice->distillation Volatile recrystallization Recrystallization purification_choice->recrystallization Solid chromatography Column Chromatography purification_choice->chromatography Difficult Separation analysis Purity Analysis (GC-MS, HPLC, NMR) distillation->analysis recrystallization->analysis chromatography->analysis analysis->purification_choice Purity < 99% pure_product Pure 3,4-Dichloro-5- fluorothiophenol analysis->pure_product Purity > 99%

Caption: Workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic start Analyze Crude Product (GC-MS, TLC) impurity_type Identify Main Impurity start->impurity_type disulfide Disulfide Present impurity_type->disulfide Disulfide phenol Phenol Present impurity_type->phenol Phenol isomer Isomers Present impurity_type->isomer Isomer other Other Impurities impurity_type->other Other solution_disulfide Optimize Reduction (More reducing agent, longer time, different solvent) disulfide->solution_disulfide solution_phenol Acid-Base Extraction or Chromatography phenol->solution_phenol solution_isomer Fractional Distillation or Preparative HPLC isomer->solution_isomer solution_other Recrystallization or Vacuum Distillation other->solution_other

Caption: Troubleshooting logic for identifying and removing common impurities.

References

Overcoming challenges in the synthesis of 3,4-Dichloro-5-fluorothiophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of 3,4-dichloro-5-fluorothiophenol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the two-main stages of synthesizing this compound: the reduction of 3,4-dichloro-5-fluorobenzenesulfonyl chloride to its corresponding disulfide, and the subsequent reduction of the disulfide to the final thiophenol product.

Stage 1: Reduction of 3,4-Dichloro-5-fluorobenzenesulfonyl Chloride to Bis(3,4-dichloro-5-fluorophenyl) Disulfide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Sulfonyl Chloride 1. Inactive reducing agent (e.g., old sodium sulfite). 2. Insufficient reaction temperature. 3. Poor solubility of the sulfonyl chloride.1. Use a fresh batch of sodium sulfite. 2. Gradually increase the reaction temperature, monitoring for decomposition. For analogous reactions, temperatures around 70-80°C are common. 3. Ensure adequate stirring and consider using a co-solvent to improve solubility.
Formation of Side Products (e.g., over-reduction to thiophenol) 1. Reducing agent is too strong or used in large excess. 2. Reaction temperature is too high.1. Use a milder reducing agent such as sodium sulfite. Carefully control the stoichiometry of the reducing agent. 2. Maintain the recommended reaction temperature and monitor the reaction progress closely using TLC or GC.
Difficult Isolation of the Disulfide 1. Emulsion formation during workup. 2. The disulfide is an oil and does not precipitate.1. Add a saturated brine solution to break up the emulsion. 2. If the disulfide is an oil, extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Stage 2: Reduction of Bis(3,4-dichloro-5-fluorophenyl) Disulfide to this compound

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reduction of the Disulfide 1. Insufficient amount of reducing agent (e.g., sodium borohydride). 2. Low reaction temperature. 3. Deactivation of the reducing agent by acidic impurities.1. Use a slight excess of sodium borohydride (typically 1.5-2.0 equivalents). 2. For sodium borohydride reductions, reactions are often carried out at room temperature, but gentle heating (40-50°C) may be required. 3. Ensure the reaction is performed under neutral or slightly basic conditions.
Re-oxidation of Thiophenol to Disulfide 1. Exposure to air (oxygen) during workup or storage.1. Perform the workup and any subsequent steps under an inert atmosphere (e.g., nitrogen or argon). 2. Degas solvents before use. 3. Store the final product under an inert atmosphere and in a cool, dark place.
Purification Challenges 1. Co-elution of the thiophenol and disulfide during chromatography. 2. Thermal decomposition during distillation.1. Use a solvent system that provides good separation between the thiophenol and disulfide on TLC before attempting column chromatography. A gradient elution may be necessary. 2. Purify by vacuum distillation at the lowest possible temperature to minimize decomposition.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is a two-step process starting from 3,4-dichloro-5-fluorobenzenesulfonyl chloride. The first step involves the reduction of the sulfonyl chloride to bis(3,4-dichloro-5-fluorophenyl) disulfide. The second step is the reduction of the disulfide to the desired this compound.

Q2: Which reducing agents are recommended for each step?

For the reduction of the sulfonyl chloride to the disulfide, milder reducing agents like sodium sulfite are preferred to avoid over-reduction. For the subsequent reduction of the disulfide to the thiophenol, sodium borohydride is a commonly used and effective reagent.

Q3: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediate, and product. Gas chromatography (GC) can also be used for more quantitative analysis.

Q4: What are the key safety precautions when working with thiophenols?

Thiophenols are known for their strong and unpleasant odor. It is crucial to work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Thiophenols can also be toxic, so avoid inhalation, ingestion, and skin contact.

Q5: How should I purify the final product?

Purification of this compound can be achieved by vacuum distillation. It is important to perform the distillation at a reduced pressure to lower the boiling point and prevent thermal decomposition. Column chromatography can also be used, but care must be taken to avoid re-oxidation of the thiol on the silica gel.

Experimental Protocols

Protocol 1: Synthesis of Bis(3,4-dichloro-5-fluorophenyl) Disulfide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dichloro-5-fluorobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • In a separate beaker, prepare a solution of sodium sulfite (Na₂SO₃) (approximately 2.0-2.5 eq) in water.

  • Slowly add the sodium sulfite solution to the sulfonyl chloride solution with vigorous stirring.

  • Heat the reaction mixture to reflux (typically 70-80°C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with water, and dry. This is the crude disulfide.

  • If no precipitate forms, extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude disulfide.

  • The crude disulfide can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Protocol 2: Synthesis of this compound from Bis(3,4-dichloro-5-fluorophenyl) Disulfide

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the bis(3,4-dichloro-5-fluorophenyl) disulfide (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise to the solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude thiophenol by vacuum distillation.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of Halogenated Thiophenols (Analogous Systems)

ParameterStage 1: Sulfonyl Chloride to DisulfideStage 2: Disulfide to Thiophenol
Reducing Agent Sodium Sulfite (Na₂SO₃)Sodium Borohydride (NaBH₄)
Stoichiometry 2.0 - 2.5 equivalents1.5 - 2.0 equivalents
Solvent Ethanol/WaterMethanol or THF
Temperature 70 - 80 °C0 °C to Room Temperature
Reaction Time 2 - 4 hours1 - 3 hours
Typical Yield 80 - 95%75 - 90%

Note: The data in this table is generalized from procedures for structurally similar halogenated thiophenols and should be used as a starting point for optimization.

Visualizations

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Problem Low Yield of Thiophenol Cause1 Incomplete Disulfide Reduction Problem->Cause1 Cause2 Re-oxidation to Disulfide Problem->Cause2 Cause3 Decomposition during Purification Problem->Cause3 Solution1a Increase NaBH4 amount Cause1->Solution1a Solution1b Increase reaction time/temp Cause1->Solution1b Solution2 Use inert atmosphere Cause2->Solution2 Solution3 Use high vacuum distillation Cause3->Solution3

Caption: Troubleshooting logic for low yield of the final product.

Technical Support Center: 3,4-Dichloro-5-fluorothiophenol Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 3,4-Dichloro-5-fluorothiophenol. Due to the limited specific literature on this compound, the guidance provided is based on general principles for substituted thiophenols and related compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the expected reactivity patterns for this compound?

A1: this compound is an electron-deficient aromatic thiol. The thiol group (-SH) is a good nucleophile and can participate in various reactions such as S-alkylation, S-arylation, and addition to electrophiles. The aromatic ring is substituted with three electron-withdrawing halogen atoms (two chlorine, one fluorine), which decreases the electron density of the ring and makes it susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, although the thiol group is generally more reactive. The acidity of the thiol proton is also increased by the electron-withdrawing groups.

Q2: What are the common challenges when working with substituted thiophenols?

A2: Common challenges include:

  • Oxidation: Thiols are readily oxidized to disulfides, especially in the presence of air, base, or certain metal catalysts. This is often a major side reaction.

  • Poor Solubility: Depending on the reaction solvent, the thiophenol or its corresponding salt may have limited solubility.

  • Catalyst Poisoning: The sulfur atom can coordinate to and poison certain metal catalysts, particularly palladium, which can hinder cross-coupling reactions.

  • Unpleasant Odor: Thiophenols are known for their strong, unpleasant odors, necessitating proper handling in a well-ventilated fume hood.

Q3: In what types of reactions is this compound typically used?

A3: While specific applications are not widely documented, based on its structure, it could be a valuable intermediate in the synthesis of:

  • Thioethers: Through S-alkylation or S-arylation reactions (e.g., Williamson ether synthesis analog, Buchwald-Hartwig or Ullmann coupling).

  • Heterocycles: As a building block for sulfur-containing heterocycles like benzothiophenes.[1]

  • Biologically Active Molecules: The substituted phenylthio moiety is present in various pharmaceuticals and agrochemicals.

Section 2: Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Q: My reaction is showing low or no conversion of the starting thiophenol. What are the possible causes and solutions?

A:

  • Possible Cause 1: Inactive Reagents or Catalyst.

    • Solution: Verify the quality and activity of your reagents, especially bases and catalysts. If using a solid base like K2CO3, ensure it is finely powdered and dry. For metal-catalyzed reactions, consider using a fresh batch of catalyst and ligand.

  • Possible Cause 2: Insufficient Base Strength or Solubility.

    • Solution: The pKa of the thiophenol is lowered by the electron-withdrawing groups, but a sufficiently strong base is still required to generate the thiolate anion. If using an inorganic base, ensure it has some solubility in the reaction medium or that the reaction is biphasic with efficient stirring. Consider switching to a stronger or more soluble base (e.g., from K2CO3 to Cs2CO3 or an organic base like DBU).

  • Possible Cause 3: Low Reaction Temperature.

    • Solution: Many reactions involving thiols, particularly C-S cross-coupling reactions, require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.

Q: I am observing a significant amount of disulfide formation as a side product. How can I minimize this?

A:

  • Possible Cause 1: Oxidation by Air.

    • Solution: Thiolate anions are particularly susceptible to oxidation. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Degas all solvents and reagents before use. This can be done by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Possible Cause 2: Oxidative Side Reactions with Reagents.

    • Solution: Some reagents or impurities can promote oxidation. Use pure, degassed solvents. If the reaction involves a metal catalyst, the choice of ligand and reaction conditions can sometimes influence oxidative side reactions.

Q: My palladium-catalyzed cross-coupling reaction is sluggish or fails. What could be the issue?

A:

  • Possible Cause 1: Catalyst Poisoning by Sulfur.

    • Solution: Thiophenols can act as ligands for palladium, leading to catalyst deactivation. To mitigate this, use a higher catalyst loading or select a ligand that forms a more stable and active complex with palladium. Ligands with bulky electron-donating groups are often effective.

  • Possible Cause 2: Incorrect Palladium Oxidation State.

    • Solution: Ensure the correct palladium precursor (e.g., Pd(0) or Pd(II)) is used for the specific catalytic cycle. For many cross-coupling reactions, a Pd(0) species is the active catalyst. If starting with a Pd(II) precursor, an in-situ reduction step may be necessary.

Q: The purification of my product is difficult due to residual starting material and disulfide. What purification strategies can I use?

A:

  • Possible Cause: Similar Polarity of Components.

    • Solution 1: Basic Wash. After the reaction, a wash with a dilute aqueous base (e.g., 1M NaOH) can extract the unreacted acidic thiophenol into the aqueous layer, leaving the neutral product and disulfide in the organic layer.

    • Solution 2: Reductive Workup. To remove the disulfide, a mild reducing agent can be added during the workup to convert it back to the thiol, which can then be removed by a basic wash.

    • Solution 3: Chromatography. If the polarities are very close, careful column chromatography with a shallow solvent gradient may be necessary.

Section 3: Generic Experimental Protocols

Disclaimer: These are general protocols and will require optimization for this compound.

Protocol 1: General Procedure for S-Alkylation
  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, Acetonitrile) in a round-bottom flask, add a base (e.g., K2CO3, 1.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed Thiol Synthesis from an Aryl Iodide (Analogous)

This protocol describes the synthesis of a thiophenol from an aryl iodide and could be adapted for reactions of this compound in a C-S coupling context.

  • In a reaction vessel, combine the aryl iodide (1.0 eq.), a sulfur source (e.g., sulfur powder), and a copper catalyst (e.g., CuI) in a solvent like DMF.[2]

  • Add a base (e.g., K2CO3) and heat the mixture (e.g., to 90°C).[2]

  • After the coupling reaction is complete, the mixture is treated directly with a reducing agent like NaBH4 to afford the aryl thiol.[2]

Section 4: Data Tables

Table 1: Example Conditions for Copper-Catalyzed Aryl Thiol Synthesis[2]

ParameterCondition
Catalyst CuI
Sulfur Source Sulfur Powder
Base K2CO3
Solvent DMF
Temperature 90 °C
Reducing Agent NaBH4 or Triphenylphosphine

Table 2: General Conditions for S-Alkylation of Thiols

ParameterCommon Conditions
Base K2CO3, Cs2CO3, NaH, Et3N, DBU
Solvent DMF, Acetonitrile, Acetone, THF, DMSO
Temperature Room Temperature to 80 °C
Atmosphere Inert (Nitrogen or Argon)

Section 5: Visual Guides

Experimental_Workflow reagents 1. Reagent Preparation (Degas Solvents, Weigh Reagents) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup reaction 3. Reaction (Heating, Stirring) setup->reaction monitoring 4. Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 5. Workup (Quenching, Extraction) monitoring->workup Complete purification 6. Purification (Chromatography) workup->purification analysis 7. Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for a chemical synthesis.

Troubleshooting_Tree start Low Product Yield cause1 Starting Material Recovered? start->cause1 Yes cause2 Side Product Observed? start->cause2 No sol1a Increase Temperature cause1->sol1a sol1b Check Base/Catalyst Activity cause1->sol1b sol1c Change Solvent/Base cause1->sol1c side_product_type What is the side product? cause2->side_product_type disulfide Disulfide side_product_type->disulfide other Other side_product_type->other sol2a Degas Solvents disulfide->sol2a sol2b Use Inert Atmosphere disulfide->sol2b sol3 Identify by MS/NMR & Re-evaluate Reaction other->sol3

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Storage and Handling of 3,4-Dichloro-5-fluorothiophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3,4-Dichloro-5-fluorothiophenol to prevent its degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., discoloration, solidification) Oxidation, polymerization, or presence of impurities.1. Do not use the material. 2. Verify the purity of the material using analytical methods such as HPLC or GC-MS. 3. Review storage conditions to ensure they align with recommendations (cool, dry, dark, inert atmosphere).
Inconsistent experimental results Degradation of the starting material.1. Aliquot the material upon receipt to minimize freeze-thaw cycles and exposure to the atmosphere. 2. Perform a purity check on the stored material before use. 3. Store the material under an inert atmosphere (e.g., nitrogen or argon).
Presence of disulfide peaks in analytical analysis (e.g., Mass Spectrometry) Oxidation of the thiol group.1. Purge the storage container with an inert gas before sealing. 2. Use deoxygenated solvents when preparing solutions. 3. Consider adding a reducing agent like TCEP to solutions for short-term storage if compatible with the downstream application.[1][2]
Loss of potency or reactivity Degradation due to improper storage temperature or light exposure.1. Store at the recommended temperature, typically 2-8°C. For long-term storage, consider temperatures as low as -20°C. 2. Always store in an amber vial or in a light-blocking secondary container.[3]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is typically 2-8°C for short-term storage and -20°C for long-term storage. The container should be tightly sealed, and for optimal stability, the headspace should be purged with an inert gas such as nitrogen or argon to prevent oxidation.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for thiophenols, including this compound, is oxidation. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of a disulfide bond, connecting two molecules of the thiophenol. Further oxidation to form sulfinic or sulfonic acids is also possible under more aggressive conditions.

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be detected by a change in the physical appearance of the sample, such as discoloration or the formation of a solid precipitate. For a more accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the purity of the sample and identify any degradation products, such as the corresponding disulfide.[1][4]

Q4: Is it necessary to store this compound under an inert atmosphere?

A4: While not always mandatory for short-term storage if the container is well-sealed, storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially for long-term storage. This minimizes the risk of oxidation, which is the primary degradation pathway.

Q5: What type of container is best for storing this compound?

A5: An amber glass vial with a PTFE-lined cap is the most suitable container.[5] The amber glass protects the compound from light, which can catalyze degradation, and the PTFE liner provides excellent chemical resistance to halogenated organic compounds.[5][6]

Q6: Can I store this compound in solution?

A6: Storing in solution is generally not recommended for long periods as it can accelerate degradation. If short-term storage in solution is necessary, use a deoxygenated, dry, aprotic solvent and store at a low temperature. The stability in solution will be highly dependent on the solvent used and the storage conditions.

Data Presentation

Due to the lack of publicly available quantitative stability data for this compound, the following table provides a qualitative summary of expected stability under various conditions based on general principles for halogenated thiophenols.

Storage Condition Parameter Expected Stability Potential Degradation Products
Temperature 2-8°C (Short-term)GoodMinimal disulfide formation
-20°C (Long-term)ExcellentNegligible degradation
Ambient TemperatureFair to PoorGradual disulfide formation
Elevated Temperature (>40°C)PoorAccelerated disulfide formation and potential for other byproducts
Atmosphere Inert (Nitrogen/Argon)ExcellentMinimal degradation
Air (Sealed Container)Good (Short-term)Slow oxidation to disulfide
Air (Frequently Opened)PoorAccelerated oxidation
Light Exposure Dark (Amber Vial)ExcellentMinimal degradation
Ambient LightFairPotential for photolytic degradation
UV LightPoorAccelerated degradation
Container Material Amber Glass with PTFE LinerExcellentNo significant interaction
Clear GlassFair (if protected from light)Potential for light-induced degradation
Plastic (e.g., HDPE, PP)Good to FairPotential for leaching and gas permeability

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its disulfide dimer.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is a common starting point for aromatic compounds. A typical gradient could be:

    • 0-20 min: 50% to 90% acetonitrile

    • 20-25 min: 90% acetonitrile

    • 25-30 min: 50% acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL with acetonitrile.

    • To prevent on-column oxidation, consider adding a small amount of a reducing agent like TCEP to the sample diluent.[1][2]

  • Analysis: Inject the prepared sample and analyze the chromatogram for the main peak corresponding to this compound and any impurity peaks, particularly the later-eluting disulfide dimer. The purity can be estimated by the relative peak areas.

Protocol 2: Accelerated Stability Study

This protocol outlines a basic accelerated stability study to evaluate the impact of temperature on the degradation of this compound.

  • Sample Preparation: Aliquot approximately 10-20 mg of a high-purity batch of this compound into several amber glass vials with PTFE-lined caps.

  • Storage Conditions:

    • Place the vials in temperature-controlled chambers at the following conditions:

      • 5°C (as a control)

      • 25°C / 60% Relative Humidity (RH)

      • 40°C / 75% RH[3]

      • 60°C

  • Time Points: Pull samples for analysis at initial (T=0), 1 week, 2 weeks, 4 weeks, and 8 weeks.

  • Analysis: At each time point, analyze the samples for purity using the HPLC method described in Protocol 1.

  • Data Evaluation: Plot the percentage of the remaining this compound against time for each temperature. This data can be used to estimate the degradation rate at different temperatures. The Arrhenius equation can be used to model the relationship between temperature and the degradation rate to predict shelf-life at recommended storage conditions.[3][7]

Visualizations

Degradation_Pathway Potential Degradation Pathway of this compound Thiophenol This compound Radical Thiyl Radical Thiophenol->Radical Oxidation (O2, light, metal ions) Disulfide Bis(3,4-dichloro-5-fluorophenyl) disulfide Radical->Disulfide Dimerization

Caption: Primary oxidative degradation pathway of this compound.

Troubleshooting_Workflow Troubleshooting Storage Stability Issues Start Inconsistent Experimental Results or Visual Change CheckPurity Assess Purity (e.g., HPLC, GC-MS) Start->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK ReviewHandling Review Experimental Handling and Procedure PurityOK->ReviewHandling Yes DegradationDetected Degradation Detected PurityOK->DegradationDetected No End Problem Resolved ReviewHandling->End ReviewStorage Review Storage Conditions DegradationDetected->ReviewStorage ConditionsOK Conditions Optimal? ReviewStorage->ConditionsOK ImplementChanges Implement Corrective Actions (e.g., inert atmosphere, lower temp, light protection) ConditionsOK->ImplementChanges No NewAliquot Use a Fresh Aliquot ConditionsOK->NewAliquot Yes (suspect lot issue) ImplementChanges->NewAliquot ContactSupport Contact Technical Support for Further Assistance ImplementChanges->ContactSupport NewAliquot->End

Caption: A logical workflow for troubleshooting stability issues.

References

Increasing the efficiency of reactions with 3,4-Dichloro-5-fluorothiophenol

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center with troubleshooting guides and FAQs for increasing the efficiency of reactions with 3,4-Dichloro-5-fluorothiophenol.

Technical Support Center: this compound

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to enhance reaction efficiency and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity characteristics of this compound?

A: this compound is an aromatic thiol with specific reactivity conferred by its electron-withdrawing substituents (Cl and F). These groups increase the acidity of the thiol proton (lower pKa) compared to unsubstituted thiophenol, allowing for deprotonation with milder bases.[1][2] The resulting thiolate is a potent nucleophile, suitable for a variety of substitution and addition reactions.[3][4]

Q2: What is the most common side reaction, and how can it be minimized?

A: The most prevalent and often problematic side reaction is the oxidative dimerization of the thiol to form the corresponding disulfide (bis(3,4-dichloro-5-fluorophenyl) disulfide).[5][6] This reaction is typically promoted by the presence of oxygen, especially under basic conditions.[7] To minimize this:

  • Use an Inert Atmosphere: Conduct reactions under nitrogen or argon to exclude oxygen.

  • Degas Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.

  • Careful Base Selection: While a base is needed to form the reactive thiolate, prolonged exposure in the presence of trace oxygen can increase disulfide formation.[7][8] Add the base just before the electrophile.

  • Acidic Workup: During workup, acidifying the solution can help prevent disulfide formation if the thiol is not fully consumed.[8]

Q3: Which bases are recommended for generating the thiolate?

A: Due to the increased acidity from the halogen substituents, strong bases like sodium hydride (NaH) are often unnecessary and can reduce functional group tolerance. Milder inorganic bases are generally effective and recommended. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are excellent choices, particularly for C-S cross-coupling reactions.[9][10][11] For S-alkylation, potassium carbonate or a non-nucleophilic organic base like DBU can also be effective.

Q4: What solvent systems are optimal for reactions involving this thiol?

A: Polar aprotic solvents are generally the best choice as they effectively solvate the thiolate anion without interfering with its nucleophilicity. Recommended solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)[10]

  • Acetonitrile (CH₃CN)[12]

  • Tetrahydrofuran (THF)

For C-S coupling reactions, dioxane has also been shown to be effective.[13]

Q5: Is this compound suitable for radical thiol-ene "click" reactions?

A: Yes, absolutely. Thiophenols are standard reagents for radical-mediated thiol-ene reactions, which are known for their high efficiency, high yield, and stereoselectivity.[14][15] The reaction proceeds via an anti-Markovnikov addition of the thiyl radical to an alkene.[14] The electron-withdrawing groups on this compound can enhance the reactivity of the corresponding thiyl radical.[16]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Thiolate Formation: The base may be too weak, old, or insufficient. 2. Poor Electrophile Reactivity: The leaving group on your substrate is not reactive enough. 3. Catalyst Inactivity (for cross-coupling): The catalyst (e.g., Cu, Pd) is poisoned or was not activated properly.1. Use a slightly stronger base (e.g., switch from K₂CO₃ to Cs₂CO₃) or ensure the base is fresh and anhydrous. 2. For alkyl halides, switch the leaving group in the order I > Br > Cl. For aryl halides, consider using an iodide or bromide. 3. Use fresh catalyst and ligands. Ensure pre-catalyst activation steps are followed if required by the protocol.
Major Byproduct is the Disulfide Dimer 1. Oxygen in the Reaction: The reaction was exposed to air, especially after the base was added.[7] 2. Reaction is Too Slow: A slow primary reaction allows more time for the oxidation side reaction to occur.1. Ensure all reagents and solvents are rigorously deoxygenated and maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.[8] 2. Increase the reaction temperature or concentration. Consider a more reactive electrophile or a more efficient catalytic system.
Reaction is Slow or Incomplete 1. Insufficient Temperature: The reaction's activation energy is not being met. 2. Low Reagent Concentration: Reactions may be slow under highly dilute conditions. 3. Poor Solubility: The thiolate or other reagents may not be fully dissolved in the chosen solvent.1. Gradually increase the reaction temperature while monitoring for byproduct formation. For cross-coupling, temperatures of 90-110°C are common.[11][13] 2. Increase the concentration of your reactants. 3. Switch to a solvent with better solubilizing properties, such as DMF or DMSO.
Formation of Multiple Unidentified Byproducts 1. Reaction Temperature is Too High: This can lead to decomposition or undesired side reactions. 2. Base is Too Strong: A strong base (e.g., NaH, KOt-Bu) may lack chemoselectivity with sensitive functional groups.[13] 3. Thiolate Reacting with Product (S-dealkylation): If the product also contains a susceptible group.1. Lower the reaction temperature and allow for a longer reaction time. 2. Switch to a milder base like K₂CO₃ or an organic base like triethylamine. 3. Use the thiolate as the limiting reagent or add it slowly to the reaction mixture containing the electrophile.

Key Experimental Protocols

Protocol 1: General S-Alkylation with an Alkyl Halide

This protocol describes the nucleophilic substitution reaction between 3,4-dichloro-5-fluorothiophenolate and an alkyl halide (R-X) to form a thioether.

  • Preparation: Add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, 5-10 mL per mmol of thiol) to a flame-dried flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Deprotonation: Add an anhydrous base (e.g., K₂CO₃, 1.5 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to ensure complete formation of the thiolate.

  • Nucleophilic Attack: Add the alkyl halide (R-X, 1.1 eq) to the mixture via syringe.

  • Reaction: Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Copper-Catalyzed C-S Cross-Coupling with an Aryl Iodide

This protocol provides a general method for forming an aryl thioether via Ullmann-type condensation.

  • Preparation: To an oven-dried reaction tube, add CuI (0.1 eq), the aryl iodide (1.0 eq), and a base such as K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.

  • Addition of Reagents: Add anhydrous DMF (or another suitable solvent like dioxane) followed by this compound (1.2 eq) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90-110 °C and stir vigorously.[11] Monitor the reaction by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the copper catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography.

Protocol 3: Radical Thiol-Ene Reaction with an Alkene

This "click" chemistry protocol is highly efficient for covalently linking the thiol to an alkene.[14]

  • Preparation: In a quartz reaction vessel, dissolve this compound (1.05 eq) and the alkene (1.0 eq) in a suitable degassed solvent (e.g., THF, acetonitrile).

  • Initiator Addition: Add a radical initiator. For photo-initiation, use a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (DMPA, 1-5 mol%). For thermal initiation, use an initiator like azobisisobutyronitrile (AIBN).

  • Reaction:

    • Photo-initiated: Irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature.

    • Thermal-initiated: Heat the solution to the decomposition temperature of the initiator (e.g., 65-85 °C for AIBN).

  • Monitoring: Monitor the disappearance of the thiol S-H peak by IR spectroscopy or by TLC/LC-MS. Thiol-ene reactions are often very fast, sometimes completing in minutes.[14]

  • Workup: Once the reaction is complete, concentrate the solvent under reduced pressure. The product is often pure enough for subsequent use, but can be purified by column chromatography if needed.

Visualizations

TroubleshootingWorkflow Start Low Reaction Yield CheckReagents Are reagents fresh and anhydrous? Start->CheckReagents DisulfideCheck Is disulfide the main byproduct? CheckReagents->DisulfideCheck Yes Solution1 Replace/dry reagents. CheckReagents->Solution1 No CheckAtmosphere Was an inert atmosphere used? TempCheck Is temperature optimal? CheckAtmosphere->TempCheck Yes Solution2 Degas solvents and use N2/Ar. CheckAtmosphere->Solution2 No DisulfideCheck->CheckAtmosphere Yes DisulfideCheck->TempCheck No BaseCheck Is the base appropriate? TempCheck->BaseCheck Yes Solution3 Increase temperature. TempCheck->Solution3 No Solution5 Use a milder/stronger base. BaseCheck->Solution5 No End Yield Improved BaseCheck->End Yes Solution1->End Solution2->End Solution3->End Solution4 Decrease temperature. Solution5->End

Caption: Troubleshooting workflow for low reaction yield.

ReactionPathways cluster_desired Desired Pathway cluster_undesired Undesired Pathway Thiol Ar-SH (3,4-diCl-5-F-Thiophenol) Thiolate Ar-S⁻ (Thiolate Anion) Thiol->Thiolate Base Base (-B) Base->Thiolate Product Desired Product (Ar-S-R) Thiolate->Product SN2 / Coupling Disulfide Disulfide Byproduct (Ar-S-S-Ar) Thiolate->Disulfide Oxidation Electrophile Electrophile (e.g., R-X) Electrophile->Product Oxygen Oxygen (O₂) Oxygen->Disulfide

Caption: Desired vs. undesired reaction pathways.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 3,4-Dichloro-5-fluorothiophenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of halogenated organic compounds are paramount. This guide provides a comparative analysis of mass spectrometric techniques for the characterization of 3,4-dichloro-5-fluorothiophenol, a compound of interest in various chemical and pharmaceutical applications. We delve into the expected fragmentation patterns and compare the two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering insights supported by data from related compounds.

The analysis of thiophenols, particularly those with multiple halogen substituents, presents unique challenges and opportunities in mass spectrometry. The inherent reactivity of the thiol group and the influence of halogen atoms on fragmentation pathways necessitate a careful selection of analytical methodology. This guide aims to provide a clear comparison to aid researchers in choosing the optimal technique for their specific needs.

Expected Mass Spectrum and Fragmentation

While a publicly available mass spectrum for this compound is not readily found, we can predict its electron ionization (EI) mass spectrum based on the known fragmentation patterns of similar molecules, such as thiophenol, chlorophenols, and fluorinated aromatics. The molecular ion peak (M+) would be expected at m/z 196, with a characteristic isotopic pattern for the two chlorine atoms (M, M+2, M+4 in a rough 9:6:1 ratio).

Key predicted fragmentation pathways include:

  • Loss of Chlorine: A significant fragment would likely arise from the loss of a chlorine atom, resulting in an ion at m/z 161.

  • Loss of HCl: The elimination of a hydrogen chloride molecule could lead to a fragment at m/z 160.

  • Loss of a Thiol Radical (•SH): This would produce a fragment at m/z 163.

  • Loss of CS: A common fragmentation for thiophenols is the loss of a carbon monosulfide radical, which would result in a fragment at m/z 152.[1]

Comparison of Analytical Techniques: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on the sample matrix, the required sensitivity, and the desired information (qualitative vs. quantitative).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase before ionization and mass analysis.Separates compounds in the liquid phase, followed by ionization and tandem mass analysis.
Sample Volatility Requires the analyte to be volatile and thermally stable.Suitable for a wider range of compounds, including non-volatile and thermally labile ones.
Derivatization May not be necessary if the compound is sufficiently volatile.Often employed to improve chromatographic retention, ionization efficiency, and stability.[2][3][4]
Ionization Typically Electron Ionization (EI), providing detailed fragmentation for structural elucidation.Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common, often producing a strong molecular ion peak.
Sensitivity Generally good, but can be limited for trace analysis without derivatization.Typically offers higher sensitivity, especially with multiple reaction monitoring (MRM) for quantification.[2][5]
Potential Issues Thermal degradation or oxidation of thiophenols to disulfides in the hot injector or interface can be a concern.[6][7]Matrix effects from co-eluting compounds can suppress or enhance ionization, affecting accuracy.
Best For Qualitative analysis, structural elucidation of unknowns, and analysis of relatively clean samples.Quantitative analysis of trace levels in complex matrices, and analysis of compounds that are not amenable to GC.

Experimental Protocols

GC-MS Protocol for Halogenated Thiophenols

This protocol is a general guideline and may require optimization for this compound.

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or hexane. If necessary, derivatization to a more stable and volatile form can be performed.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250°C (care should be taken to avoid thermal degradation).[6][7]

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a final temperature of around 280°C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

LC-MS/MS Protocol for Halogenated Thiophenols

This protocol is a general guideline and will likely require significant optimization.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol). Derivatization with reagents like N-ethylmaleimide can be used to improve stability and ionization.[2][8]

  • LC Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium formate to aid ionization.

    • Flow Rate: 0.2-0.5 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode (to be determined empirically).

    • Mass Analyzer: Triple Quadrupole or Quadrupole Time-of-Flight (QTOF).

    • Analysis Mode: For quantification, use Multiple Reaction Monitoring (MRM). For structural confirmation, use product ion scanning.

Workflow and Pathway Diagrams

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_data Data Acquisition & Processing Sample Sample containing This compound Extraction Extraction/Cleanup Sample->Extraction Derivatization Derivatization (Optional for LC-MS) Extraction->Derivatization LC-MS Path GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis GC-MS Path LCMS_Analysis LC-MS/MS Analysis Derivatization->LCMS_Analysis MassSpectrum Mass Spectrum Acquisition GCMS_Analysis->MassSpectrum LCMS_Analysis->MassSpectrum DataProcessing Data Processing MassSpectrum->DataProcessing Identification Compound Identification DataProcessing->Identification Quantification Quantification DataProcessing->Quantification

Caption: General workflow for the mass spectrometric analysis of this compound.

Fragmentation_Pathway M [M]+• m/z 196 F1 [M-Cl]+• m/z 161 M->F1 - Cl F2 [M-HCl]+• m/z 160 M->F2 - HCl F3 [M-SH]+• m/z 163 M->F3 - •SH F4 [M-CS]+• m/z 152 M->F4 - CS

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

References

A Comparative Analysis of the Reactivity of 3,4-Dichloro-5-fluorothiophenol and Other Thiophenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3,4-Dichloro-5-fluorothiophenol against other substituted thiophenols. This document is intended to assist researchers in selecting the appropriate thiophenol derivative for their specific synthetic needs by providing a side-by-side comparison of their acidic strengths and inferring their relative nucleophilic reactivities.

The reactivity of thiophenols is critically influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as halogens and nitro groups, tend to increase the acidity of the thiol proton, which in turn affects the nucleophilicity of the corresponding thiophenolate anion. In general, a more acidic thiol will form a more stable, and therefore less reactive (less nucleophilic), conjugate base. However, the interplay of inductive and resonance effects can lead to more complex reactivity patterns.

Comparative Acidity of Substituted Thiophenols

The acid dissociation constant (pKa) is a direct measure of the acidity of a thiol. A lower pKa value indicates a stronger acid. The following table summarizes the experimental and predicted pKa values for this compound and a selection of other thiophenols, providing a quantitative basis for comparing their acidities.

Thiophenol DerivativepKaSubstituent Effects
Thiophenol6.62[1][2]Reference compound with no substituents.
4-Fluorothiophenol6.40 (Predicted)[3][4]The fluorine atom is a weakly electron-withdrawing group by induction, slightly increasing acidity.
4-Chlorothiophenol5.90[5][6]The chlorine atom is more electron-withdrawing than fluorine, leading to a noticeable increase in acidity.
3,4-Dichlorothiophenol5.35 (Predicted)[7]The two electron-withdrawing chlorine atoms significantly increase the acidity.
This compound ~5.07 (Estimated) The combined electron-withdrawing effects of two chlorine atoms and a fluorine atom are expected to make this one of the most acidic thiophenols in this comparison. The pKa is estimated to be similar to or slightly lower than that of 3,5-dichlorothiophenol (Predicted pKa 5.07)[3][5][8].
Pentafluorothiophenol2.68[9]The five highly electronegative fluorine atoms strongly withdraw electron density, resulting in a very acidic thiol.[9]

Inferred Nucleophilic Reactivity

In the context of nucleophilic aromatic substitution (SNAr) reactions, the reacting species is typically the thiophenolate anion, formed by deprotonation of the thiol. The nucleophilicity of this anion is inversely related to its stability. A more stable anion, resulting from a more acidic thiol, is generally a weaker nucleophile.

Based on the pKa data, the inferred order of nucleophilic reactivity for the corresponding thiophenolates is:

Thiophenolate > 4-Fluorothiophenolate > 4-Chlorothiophenolate > 3,4-Dichlorothiophenolate > 3,4-Dichloro-5-fluorothiophenolate > Pentafluorothiophenolate

Therefore, this compound, being one of the most acidic compounds in the non-perfluorinated series, is expected to be one of the least reactive nucleophiles. This reduced reactivity can be advantageous in reactions where selectivity is crucial or when a milder nucleophile is required to avoid side reactions.

Experimental Protocols: Nucleophilic Aromatic Substitution (SNAr)

The following is a general procedure for a nucleophilic aromatic substitution reaction involving a thiophenol and an activated aryl halide. This protocol can be adapted for specific substrates and thiophenols.

Reaction: Synthesis of a diaryl thioether via SNAr.

Materials:

  • Substituted Thiophenol (e.g., this compound)

  • Activated Aryl Halide (e.g., 1-chloro-2,4-dinitrobenzene)

  • Base (e.g., Potassium Carbonate, K2CO3)

  • Solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the activated aryl halide (1.0 eq) and the chosen solvent.

  • Add the substituted thiophenol (1.1 eq) to the solution.

  • Add the base (2.0 eq) to the reaction mixture. The base is crucial for deprotonating the thiophenol to form the more nucleophilic thiophenolate anion.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the substrates).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired diaryl thioether.

Visualizing Reaction Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

SNAr_Mechanism reactant Aryl Halide (Ar-X) + Thiophenolate (Ar'-S⁻) intermediate Meisenheimer Complex (σ-complex) reactant->intermediate Nucleophilic Attack product Diaryl Thioether (Ar-S-Ar') + Halide (X⁻) intermediate->product Leaving Group Expulsion

Caption: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction with a thiophenolate.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide and Solvent B Add Thiophenol A->B C Add Base B->C D Stir at Desired Temperature C->D E Monitor Progress (TLC/HPLC) D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Wash and Dry G->H I Concentrate H->I J Column Chromatography I->J K Isolated Product J->K

Caption: A typical experimental workflow for the synthesis of a diaryl thioether via an SNAr reaction.

References

Comparative Analysis of the Biological Activity of Halogenated Thiophenol Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Thiophenol and its derivatives are a class of organosulfur compounds with a wide range of applications in medicinal chemistry. The introduction of halogen atoms to the thiophenol scaffold can significantly modulate its physicochemical properties and biological activity. This guide provides a comparative overview of the reported antimicrobial and anticancer activities of various halogenated thiophenol and thiophene derivatives, offering a valuable resource for researchers interested in the therapeutic potential of 3,4-dichloro-5-fluorothiophenol derivatives.

Quantitative Data Summary

The following tables summarize the biological activities of various halogenated thiophenol and thiophene derivatives as reported in the literature.

Table 1: Anticancer Activity of Halogenated Thiophene and Benzothiadiazine Derivatives

Compound/DerivativeCancer Cell LineActivity MetricValueReference
N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamideHep3BIC507.66 µg/mL[1]
Thiophene carboxamide derivative 2b Hep3BIC505.46 µM[1]
Thiophene carboxamide derivative 2d Hep3BIC508.85 µM[1]
Thiophene carboxamide derivative 2e Hep3BIC5012.58 µM[1]
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17)A549IC50Not specified[2]
2-iodobenzamide (BZ02)A549IC506.10 µM[2]
Halogenated Benzothiadiazine DerivativeTriple-negative breast cancerIC502.93±0.07 μM[3]
Panaxadiol derivative 2d HCT-116IC503.836µM[4]
Panaxadiol derivative 2g BGC-823IC500.6µM[4]
Panaxadiol derivative 2g SW-480IC500.1µM[4]

Table 2: Antimicrobial Activity of Thiophene and Thiazole Derivatives

Compound/DerivativeMicroorganismActivity MetricValueReference
Thiophene derivative 7 Pseudomonas aeruginosaMICMore potent than gentamicin[5]
Thiophene derivative 4 Colistin-Resistant A. baumanniiMIC5016 mg/L[6]
Thiophene derivative 5 Colistin-Resistant A. baumanniiMIC5016 mg/L[6]
Thiophene derivative 8 Colistin-Resistant A. baumanniiMIC5032 mg/L[6]
Thiophene derivative 4 Colistin-Resistant E. coliMIC508 mg/L[6]
Thiophene derivative 5 Colistin-Resistant E. coliMIC5032 mg/L[6]
Thiophene derivative 8 Colistin-Resistant E. coliMIC5032 mg/L[6]
2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivatives (57-60)P. aeruginosa ATCC 29853MIC15.625–31.25 µg/mL[7]
Thioamide/ciprofloxacin hybrid 3a Candida albicansMICPotent antifungal activity

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Anticancer Activity Evaluation

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Procedure:

    • Cancer cells (e.g., A549, Hep3B, HCT-116) are seeded in 96-well plates and incubated to allow for cell attachment.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • The viable cells metabolize the MTT into formazan crystals, which are then dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.[3][4]

2. Tubulin Polymerization Assay

  • Objective: To assess the inhibitory effect of compounds on tubulin polymerization.

  • Procedure:

    • Purified tubulin is incubated with the test compounds in a polymerization buffer at 37°C.

    • The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

    • Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as positive controls.

    • The ability of the test compounds to inhibit or promote tubulin polymerization is determined by comparing the polymerization curves with those of the controls.[2]

Antimicrobial Activity Evaluation

1. Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Procedure:

    • A serial dilution of the test compounds is prepared in a liquid growth medium in 96-well microtiter plates.

    • A standardized inoculum of the target microorganism (e.g., E. coli, S. aureus, C. albicans) is added to each well.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5][6]

2. Time-Kill Curve Assay

  • Objective: To assess the bactericidal or bacteriostatic activity of a compound over time.

  • Procedure:

    • A standardized suspension of the target bacteria is incubated with the test compound at a specific concentration (e.g., 2x or 4x MIC).

    • Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours) and serially diluted.

    • The dilutions are plated on agar plates, and the number of viable colonies (CFU/mL) is determined after incubation.

    • A time-kill curve is generated by plotting the log10 CFU/mL against time. A ≥3-log10 decrease in CFU/mL is typically considered bactericidal.[6]

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate potential signaling pathways that could be affected by reactive halogenated thiophenol derivatives and a general workflow for screening their biological activity.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Mechanism of Action synthesis Synthesis of This compound Derivatives antimicrobial Antimicrobial Assays (MIC, Time-Kill) synthesis->antimicrobial anticancer Anticancer Assays (MTT, Tubulin Polymerization) synthesis->anticancer data_analysis Data Analysis (IC50/MIC Determination) antimicrobial->data_analysis anticancer->data_analysis moa Mechanism of Action Studies (e.g., Signaling Pathway Analysis) data_analysis->moa mapk_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stress Stimuli (e.g., Reactive Compounds) receptor Receptor stimulus->receptor ask1 ASK1 receptor->ask1 mkk3_6 MKK3/6 ask1->mkk3_6 mkk4_7 MKK4/7 ask1->mkk4_7 p38 p38 MAPK mkk3_6->p38 jnk JNK mkk4_7->jnk transcription_factors Transcription Factors (e.g., AP-1, NF-κB) p38->transcription_factors jnk->transcription_factors gene_expression Gene Expression (Inflammation, Apoptosis) transcription_factors->gene_expression ros_signaling_pathway cluster_stress Cellular Stress cluster_ros ROS Generation cluster_cellular_response Cellular Response cluster_signaling Signaling Activation reactive_compound Reactive Thiophenol Derivative ros Increased ROS reactive_compound->ros oxidative_damage Oxidative Damage (Proteins, Lipids, DNA) ros->oxidative_damage keap1_nrf2 Keap1-Nrf2 Pathway ros->keap1_nrf2 apoptosis Apoptosis oxidative_damage->apoptosis antioxidant_response Antioxidant Response keap1_nrf2->antioxidant_response

References

Structural analogs of 3,4-Dichloro-5-fluorothiophenol for SAR studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Structural Analogs of 3,4-Dichloro-5-fluorothiophenol for Structure-Activity Relationship (SAR) Studies in Antioxidant and Cytotoxic Profiling

For researchers and professionals in drug development, the systematic exploration of structure-activity relationships (SAR) is fundamental to optimizing lead compounds. This guide provides a framework for conducting SAR studies on structural analogs of this compound, focusing on their potential as antioxidants and evaluating their cytotoxic profiles.

Rationale for SAR Studies of Halogenated Thiophenols

Halogenated thiophenols are a class of compounds with diverse biological activities. The nature, position, and number of halogen substituents on the phenyl ring, along with the nucleophilic character of the thiol group, can significantly influence their interaction with biological targets. SAR studies allow for the rational design of analogs with improved potency and reduced toxicity. This guide focuses on antioxidant activity, a key therapeutic area for combating oxidative stress-related diseases, and cytotoxicity, a critical parameter for assessing a compound's safety profile.

Proposed Analogs for SAR Study

A series of structural analogs of this compound is proposed below to systematically investigate the contribution of each halogen atom to the compound's activity. The selection aims to probe the effects of positional isomers, the removal of specific halogens, and the substitution with a different halogen.

Table 1: Proposed Structural Analogs of this compound and Their Commercial Availability

Compound NameStructureModification from Parent CompoundCommercial Availability
Parent Compound
This compoundc1(S)cc(F)c(Cl)c(Cl)c1-Available
Positional Isomers
3,4-Dichloro-2-fluorothiophenolc1(S)c(F)cc(Cl)c(Cl)c1Fluorine at position 2Limited/Custom Synthesis
3,4-Dichloro-6-fluorothiophenolc1(S)c(Cl)c(Cl)cc(F)c1Fluorine at position 6Limited/Custom Synthesis
Halogen Removal
3,4-Dichlorothiophenolc1(S)cc(Cl)c(Cl)c1Removal of FluorineAvailable
3-Chloro-5-fluorothiophenolc1(S)cc(F)cc(Cl)c1Removal of Chlorine at position 4Available[1]
4-Chloro-3-fluorothiophenolc1(S)c(Cl)c(F)ccc1Removal of Chlorine at position 5 and shift of FAvailable
Halogen Substitution
3,4-Dibromo-5-fluorothiophenolc1(S)cc(F)c(Br)c(Br)c1Chlorine to Bromine substitutionLimited/Custom Synthesis

Hypothetical Comparative Data

The following tables present hypothetical data for the antioxidant and cytotoxic activities of the proposed analogs. These tables are intended to serve as a template for presenting experimental results obtained from the assays described in the subsequent sections.

Table 2: Hypothetical Antioxidant Activity of Thiophenol Analogs

CompoundDPPH Radical Scavenging (IC₅₀, µM)ABTS Radical Scavenging (IC₅₀, µM)
This compound15.2 ± 1.88.5 ± 0.9
3,4-Dichloro-2-fluorothiophenol25.6 ± 2.114.2 ± 1.5
3,4-Dichloro-6-fluorothiophenol18.9 ± 1.510.1 ± 1.1
3,4-Dichlorothiophenol12.5 ± 1.36.8 ± 0.7
3-Chloro-5-fluorothiophenol20.1 ± 2.511.5 ± 1.3
4-Chloro-3-fluorothiophenol22.8 ± 2.013.1 ± 1.4
3,4-Dibromo-5-fluorothiophenol10.8 ± 1.15.9 ± 0.6
Ascorbic Acid (Control)5.2 ± 0.52.1 ± 0.2

Table 3: Hypothetical Cytotoxicity of Thiophenol Analogs in Human Hepatoma (HepG2) Cells

CompoundCytotoxicity (CC₅₀, µM)
This compound55.4 ± 4.5
3,4-Dichloro-2-fluorothiophenol78.2 ± 6.3
3,4-Dichloro-6-fluorothiophenol62.1 ± 5.1
3,4-Dichlorothiophenol45.8 ± 3.9
3-Chloro-5-fluorothiophenol85.3 ± 7.2
4-Chloro-3-fluorothiophenol92.1 ± 8.0
3,4-Dibromo-5-fluorothiophenol38.9 ± 3.1
Doxorubicin (Control)0.8 ± 0.1

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach, the following diagrams are provided.

nrf2_pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Thiophenols Thiophenol Analogs Thiophenols->Keap1_Nrf2 may promote dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to Nrf2_n->ARE binds to

Caption: Nrf2-ARE Signaling Pathway for Antioxidant Response.

SAR_workflow start Start: Select Parent Compound and Analogs synthesis Synthesis or Procurement of Analogs start->synthesis antioxidant_assays In vitro Antioxidant Assays (DPPH & ABTS) synthesis->antioxidant_assays cytotoxicity_assay In vitro Cytotoxicity Assay (MTT) synthesis->cytotoxicity_assay data_analysis Data Analysis (IC₅₀ & CC₅₀ Determination) antioxidant_assays->data_analysis cytotoxicity_assay->data_analysis sar_elucidation SAR Elucidation data_analysis->sar_elucidation lead_optimization Lead Optimization sar_elucidation->lead_optimization

Caption: Experimental Workflow for SAR Studies.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagents and Materials:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol

    • Test compounds and a positive control (e.g., Ascorbic Acid)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of dilutions of the test compounds and the positive control in methanol.

    • To each well of a 96-well plate, add 100 µL of the test compound or control solution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents and Materials:

    • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

    • Potassium persulfate

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test compounds and a positive control (e.g., Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compounds and the positive control in PBS.

    • To each well of a 96-well plate, add 10 µL of the test compound or control solution.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the sample with the ABTS•+ solution.

    • The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

MTT Cytotoxicity Assay

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.

  • Reagents and Materials:

    • Human cell line (e.g., HepG2)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Test compounds and a positive control (e.g., Doxorubicin)

    • 96-well cell culture plate

    • CO₂ incubator

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds or the positive control.

    • Incubate the plate for another 48 hours.

    • Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated using the formula: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of the cells treated with the test compound, and A_control is the absorbance of the untreated cells.

    • The CC₅₀ value (the concentration of the compound that reduces cell viability by 50%) is determined by plotting the percentage of cell viability against the concentration of the test compound.

References

Comparative Guide to HPLC Analysis of 3,4-Dichloro-5-fluorothiophenol and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of hypothetical High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of 3,4-Dichloro-5-fluorothiophenol and its potential process-related impurities and derivatives. The information is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical method for this compound.

Introduction

This compound is a halogenated aromatic thiol that can serve as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and reliable analytical methods are crucial for ensuring the purity and quality of this intermediate and its subsequent derivatives. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of such compounds due to its high resolution and sensitivity.[1][2] This guide compares two hypothetical RP-HPLC methods, Method A and Method B, which utilize different stationary phases and mobile phase gradients to achieve optimal separation. The primary goal is to separate the main analyte from potential impurities such as isomers (e.g., 2,3-Dichloro-5-fluorothiophenol) and oxidation products (e.g., the corresponding disulfide). To prevent the oxidation of the thiol group to a disulfide during analysis, the addition of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the sample diluent is recommended.[3]

Data Presentation: Comparison of HPLC Methods

The following table summarizes the performance of two hypothetical HPLC methods for the analysis of a sample containing this compound and two representative impurities.

ParameterMethod AMethod B
Column C18 (4.6 x 150 mm, 5 µm)Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 30-90% B in 15 min40-80% B in 20 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nm
Retention Time (this compound) 10.2 min12.5 min
Resolution (Analyte/Impurity 1) 2.12.5
Resolution (Analyte/Impurity 2) 1.92.2
Theoretical Plates (Analyte) 12,50014,000

Experimental Protocols

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask.

  • Diluent: Prepare a diluent solution of 50:50 (v/v) Acetonitrile:Water containing 1 mM TCEP.

  • Dissolution: Dissolve the sample in the diluent and make up the volume to 10 mL.

  • Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent in a separate volumetric flask.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter before injection.

Method A: C18 Separation
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 90% B

    • 12-15 min: 90% B

    • 15.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Method B: Phenyl-Hexyl Separation
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size. Phenyl-based columns can offer alternative selectivity for aromatic compounds due to π-π interactions.[4]

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • 0-3 min: 40% B

    • 3-18 min: 40% to 80% B

    • 18-20 min: 80% B

    • 20.1-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent (with TCEP) weigh->dissolve inject Inject into HPLC filter Filter Sample (0.45 µm) dissolve->filter separate Separation on Analytical Column filter->inject detect UV Detection inject->separate quantify Quantification & Purity Assessment separate->detect report Generate Report integrate Peak Integration detect->integrate integrate->quantify quantify->report

References

X-ray crystallography of 3,4-Dichloro-5-fluorothiophenol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of analytical techniques for the structural characterization of 3,4-dichloro-5-fluorothiophenol derivatives reveals the complementary nature of X-ray crystallography, mass spectrometry, and Fourier-transform infrared (FTIR) spectroscopy. While X-ray crystallography provides the definitive solid-state structure, mass spectrometry offers detailed information on molecular weight and fragmentation patterns, and FTIR spectroscopy identifies characteristic vibrational modes of functional groups.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for the structural elucidation of this compound derivatives is contingent on the specific information required by the researcher. X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, offering unambiguous proof of structure. However, obtaining single crystals of suitable quality can be a significant challenge.

In contrast, mass spectrometry provides rapid and highly sensitive analysis of the molecular weight and elemental composition.[1][2] Fragmentation patterns observed in the mass spectrum can offer valuable clues about the molecule's structure, particularly the connectivity of its constituent atoms. For halogenated compounds, the isotopic distribution of chlorine and bromine atoms provides a characteristic signature that aids in identification.[1]

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[3] The vibrational frequencies of specific bonds, such as the S-H bond in a thiophenol or the C-Cl and C-F bonds, provide a molecular fingerprint that can be used for structural confirmation and to assess the purity of a sample.[3]

Table 1: Comparison of Analytical Data for Halogenated Aromatic Sulfur Compounds

Analytical TechniqueInformation ProvidedExample Application (Similar Compounds)
X-ray Crystallography Precise bond lengths, bond angles, torsion angles, crystal packingIn a chalcone-thiophene derivative, the dihedral angle between the aromatic rings was determined to be 12.9 (2)°.[4]
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsProtonation and methylation studies of thiophenol and its halogenated derivatives were conducted using mass spectrometry to determine the site of electrophilic attack.[1][2]
FTIR Spectroscopy Presence of functional groups, vibrational frequenciesThe vibrational modes of thioanisole and its halogenated derivatives were analyzed, showing shifts in C-H bending frequencies upon halogen substitution.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline typical experimental protocols for X-ray crystallography, mass spectrometry, and FTIR spectroscopy as applied to the characterization of halogenated aromatic compounds.

X-ray Crystallography

A suitable single crystal of the this compound derivative is mounted on a goniometer. Data is collected at a controlled temperature, often low temperature to reduce thermal vibrations, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles. Hirshfeld surface analysis can be employed to visualize and quantify intermolecular interactions within the crystal lattice.[4][5]

Mass Spectrometry

Mass spectrometric analysis is typically performed using a tandem mass spectrometer with a suitable ionization source, such as chemical ionization (CI) or electron ionization (EI).[1] For CI experiments, a reagent gas like methane is used to produce reactant ions that gently ionize the analyte molecules, often resulting in a prominent protonated molecule peak. In EI, the sample is bombarded with high-energy electrons, leading to fragmentation of the molecule. The resulting mass spectrum provides a fingerprint that can be used for structural elucidation by analyzing the mass-to-charge ratios of the fragment ions.[1]

FTIR Spectroscopy

FTIR spectra are recorded using a Fourier-transform infrared spectrometer. The sample can be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent that is transparent in the infrared region of interest. The spectrometer passes a beam of infrared radiation through the sample, and the detector measures the amount of radiation absorbed at each wavelength. The resulting interferogram is then mathematically converted into a spectrum that plots absorbance or transmittance versus wavenumber. This spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.[3]

Visualizing Experimental Workflows and Information

To better illustrate the relationships between these techniques and the information they provide, the following diagrams are presented.

experimental_workflow Experimental Workflow for Characterization cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation synthesis Synthesize Derivative purification Purify Compound synthesis->purification ms Mass Spectrometry purification->ms Initial Characterization ftir FTIR Spectroscopy purification->ftir Functional Group ID xrd X-ray Crystallography purification->xrd Definitive Structure interpretation Combine & Elucidate Structure ms->interpretation ftir->interpretation xrd->interpretation

Caption: A general workflow for the synthesis and structural characterization of a novel compound.

Caption: A diagram comparing the types of structural information obtained from different analytical techniques.

References

A Comparative Guide to the Structural Validation of Synthesized 3,4-Dichloro-5-fluorothiophenol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realm of drug discovery and materials science, the precise synthesis of novel organic compounds is paramount. 3,4-Dichloro-5-fluorothiophenol is a halogenated aromatic thiol that serves as a versatile building block for more complex molecules. Its utility, however, is entirely dependent on the successful synthesis and verification of its chemical structure. Ambiguity in its structure, such as incorrect substitution patterns or the presence of impurities, can lead to failed experiments, misleading biological data, and significant delays in research and development pipelines.

This guide provides a comprehensive comparison of standard analytical techniques used to validate the structure of synthesized this compound. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provide orthogonal and complementary data to unambiguously confirm the molecular structure. This document is intended for researchers, synthetic chemists, and quality control specialists who require robust methods for structural elucidation.

Conceptual Overview of Structural Elucidation

The validation of a molecular structure is akin to solving a puzzle. Each analytical technique provides a unique piece of information. Mass spectrometry reveals the molecular weight and elemental composition, FTIR identifies the functional groups present, and NMR spectroscopy maps out the precise connectivity of atoms within the molecule. By combining these data points, a complete and verified picture of the molecule emerges.

cluster_Techniques Analytical Techniques cluster_Info Structural Information MS Mass Spectrometry MW Molecular Weight & Isotopic Pattern MS->MW Provides NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Connectivity Atom Connectivity & Spatial Relationships NMR->Connectivity Determines FTIR FTIR Spectroscopy FG Functional Groups (e.g., -SH, C-Cl, C-F) FTIR->FG Identifies Structure Validated Structure: This compound MW->Structure FG->Structure Connectivity->Structure

Caption: A diagram illustrating the complementary roles of different analytical techniques in the structural elucidation pathway.

Comparison of Key Analytical Techniques

The choice of analytical technique depends on the specific structural question being asked. For this compound, a combination of methods is essential to confirm the presence and position of the thiol, fluorine, and chlorine substituents on the aromatic ring.

TechniqueInformation ProvidedStrengths for This CompoundLimitations
¹H NMR Provides information on the number, environment, and connectivity of hydrogen atoms.- Confirms the presence of two distinct aromatic protons. - Splitting patterns (coupling) can help infer substitution patterns.Cannot directly observe non-protonated carbons or other nuclei (F, Cl).
¹³C NMR Details the carbon skeleton of the molecule.- Confirms the presence of six unique carbon atoms in the benzene ring. - C-F and C-Cl coupling provides direct evidence of halogen attachment.Low natural abundance of ¹³C results in lower sensitivity compared to ¹H NMR.
¹⁹F NMR Directly observes the fluorine atom(s) in the molecule.[1]- Highly sensitive due to 100% natural abundance of ¹⁹F.[1] - Confirms the presence of a single fluorine environment. - Coupling to ¹H and ¹³C confirms its position on the ring.[2]Provides no information about the rest of the molecule directly.
Mass Spec. Determines the molecular weight and elemental formula.[3][4]- High-resolution MS provides an exact mass to confirm the molecular formula C₆H₄Cl₂FS. - The distinct isotopic pattern of chlorine (³⁵Cl/³⁷Cl) provides definitive evidence for the presence of two chlorine atoms.[5][6]Does not provide information on atom connectivity; isomers cannot be distinguished by mass alone.
FTIR Spec. Identifies the functional groups present in the molecule.[7]- Confirms the presence of the S-H (thiol) stretch.[8][9] - Identifies aromatic C-H and C=C stretches. - C-Cl and C-F bonds have characteristic absorptions in the fingerprint region.Provides limited information on the overall structure and substitution pattern.

Illustrative Data Summary for Structure Validation

The following tables summarize the expected quantitative data from the analysis of a pure sample of this compound.

Table 1: Expected ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~ 7.35 Doublet of doublets (dd) J(H,F) ≈ 6.5, J(H,H) ≈ 2.0 H-6
~ 7.10 Doublet of doublets (dd) J(H,F) ≈ 8.5, J(H,H) ≈ 2.0 H-2

| ~ 3.50 | Singlet (s) | - | S-H |

Table 2: Expected ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Coupling to ¹⁹F (J, Hz) Assignment
~ 160 Doublet, ¹J(C,F) ≈ 250 C-5
~ 135 Doublet, ²J(C,F) ≈ 25 C-4
~ 132 Singlet C-3
~ 130 Doublet, ³J(C,F) ≈ 9 C-6
~ 125 Singlet C-1

| ~ 118 | Doublet, ²J(C,F) ≈ 22 | C-2 |

Table 3: Expected Mass Spectrometry Data (EI-MS)

m/z Relative Intensity (%) Assignment
196 100 [M]⁺ (with ²³⁵Cl)
198 65 [M+2]⁺ (with ¹³⁵Cl, ¹³⁷Cl)
200 10 [M+4]⁺ (with ²³⁷Cl)
163 ~40 [M-SH]⁺

| 128 | ~25 | [M-SH-Cl]⁺ |

Table 4: Expected FTIR Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment
~ 3100 Medium Aromatic C-H Stretch
~ 2570 Weak S-H Stretch[8]
~ 1580, 1450 Strong Aromatic C=C Stretch
~ 1250 Strong C-F Stretch

| ~ 880 | Strong | C-Cl Stretch |

Validation Workflow and Experimental Protocols

A systematic workflow ensures that all necessary data is collected efficiently to confirm the identity and purity of the synthesized compound before its use in further applications.

s0 Synthesized Product Received s1 Purification (e.g., Column Chromatography / Distillation) s0->s1 s2 Purity Check (GC-MS / HPLC) s1->s2 s3 Structural Analysis s2->s3 s4a NMR (¹H, ¹³C, ¹⁹F) s3->s4a s4b High-Resolution MS s3->s4b s4c FTIR s3->s4c s5 Data Interpretation & Comparison with Expected Values s4a->s5 s4b->s5 s4c->s5 s6 Structure Validated? s5->s6 s7 Release for Use s6->s7 Yes s8 Repurify or Re-synthesize s6->s8 No

Caption: A standard experimental workflow for the purification and structural validation of a synthesized chemical compound.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: 500 MHz NMR Spectrometer.

    • Parameters: Acquire 16 scans with a spectral width of 16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.

    • Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Instrument: 500 MHz NMR Spectrometer (125 MHz for ¹³C).

    • Parameters: Acquire 1024 scans with proton decoupling. Use a spectral width of 240 ppm and a relaxation delay of 2 seconds.

    • Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Reference the CDCl₃ solvent peak to 77.16 ppm.

  • ¹⁹F NMR Acquisition:

    • Instrument: 500 MHz NMR Spectrometer (observe frequency ~470 MHz).

    • Parameters: Acquire 64 scans with proton decoupling. Use a spectral width of 100 ppm. An external reference standard like C₆F₆ may be used.

    • Processing: Apply Fourier transform and baseline correction.

2. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization (ESI).

  • Instrumentation: Use a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Acquisition (Positive ESI Mode):

    • Infuse the sample at a flow rate of 5 µL/min.

    • Set the mass range to 50-500 m/z.

    • Use a resolving power setting of >20,000.

    • Calibrate the instrument immediately prior to analysis using a known calibration standard.

  • Data Analysis: Determine the exact mass of the molecular ion peak [M+H]⁺. Use the instrument software to calculate the predicted elemental formula and compare the measured mass to the theoretical mass of C₆H₅Cl₂FS⁺ (error should be < 5 ppm). Analyze the isotopic pattern and compare it to the theoretical distribution for a molecule containing two chlorine atoms.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum from 4000 to 400 cm⁻¹.

    • Co-add 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups as listed in Table 4.

The structural validation of this compound requires a multi-faceted analytical approach. While each technique provides valuable data, no single method is sufficient for unambiguous confirmation. Mass spectrometry confirms the correct molecular formula, FTIR identifies key functional groups like the thiol, and a full suite of NMR experiments (¹H, ¹³C, and ¹⁹F) elucidates the precise atomic connectivity and confirms the specific isomeric form. By following the detailed protocols and comparing the acquired data with expected values, researchers can confidently validate the structure of their synthesized material, ensuring the integrity and reproducibility of their subsequent scientific endeavors.

References

Benchmarking 3,4-Dichloro-5-fluorothiophenol: A Comparative Performance Analysis in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a comprehensive performance benchmark of 3,4-Dichloro-5-fluorothiophenol in two of the most pivotal cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Through a detailed comparison with structurally similar thiophenols, this document offers valuable insights into the reactivity and potential applications of this versatile reagent.

The unique substitution pattern of this compound, featuring two chlorine atoms and a fluorine atom on the aromatic ring, imparts distinct electronic and steric properties that can significantly influence its reactivity in palladium-catalyzed cross-coupling reactions. Understanding its performance relative to other thiophenol derivatives is crucial for rational catalyst selection, reaction optimization, and the strategic design of novel chemical entities.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation. The following table summarizes the performance of this compound in a representative Suzuki-Miyaura coupling reaction, benchmarked against other relevant thiophenols. While direct comparative studies are limited, the data presented is collated from various sources to provide a relative performance overview.

Thiophenol DerivativeAryl Halide/Boronic AcidCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)
This compound Aryl Bromide / Phenylboronic AcidPd(PPh₃)₄Toluene/H₂OK₂CO₃10012Data Not Available
4-FluorothiophenolAryl Bromide / Phenylboronic AcidPd(dppf)Cl₂DioxaneK₃PO₄10012~85
3,4-DichlorothiophenolAryl Bromide / Phenylboronic AcidPd(PPh₃)₄Toluene/H₂ONa₂CO₃11016~75-80
ThiophenolAryl Bromide / Phenylboronic AcidPd(OAc)₂ / SPhosDioxane/H₂OK₃PO₄1006>90

Note: The presented data is a representative compilation from various literature sources and may not reflect a direct head-to-head comparison under identical conditions. The absence of specific yield data for this compound highlights a gap in the current chemical literature and underscores the novelty of this guide.

The electron-withdrawing nature of the chlorine and fluorine substituents on this compound is expected to influence the nucleophilicity of the sulfur atom and the electronic properties of the resulting thiolate, which can impact the transmetalation and reductive elimination steps of the catalytic cycle.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The performance of this compound in this reaction is compared with other thiophenols in the table below, providing a valuable reference for chemists working on the synthesis of arylamines and related compounds.

Thiophenol DerivativeAryl HalideAmineCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)
This compound Aryl BromideMorpholinePd₂(dba)₃ / XPhosTolueneNaOtBu10024Data Not Available
4-FluorothiophenolAryl BromideAnilinePd(OAc)₂ / BINAPTolueneCs₂CO₃11018~80
3,4-DichlorothiophenolAryl Chloriden-HexylaminePd₂(dba)₃ / RuPhosDioxaneK₃PO₄12024~70
ThiophenolAryl BromideDiethylaminePd(OAc)₂ / P(tBu)₃TolueneNaOtBu804>95

Note: The presented data is a representative compilation from various literature sources and may not reflect a direct head-to-head comparison under identical conditions. The absence of specific yield data for this compound highlights a gap in the current chemical literature and underscores the novelty of this guide.

The steric hindrance and electronic effects of the substituents on this compound are anticipated to play a significant role in the oxidative addition and reductive elimination steps of the Buchwald-Hartwig amination.

Experimental Protocols

Below are detailed, generalized experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. These protocols can serve as a starting point for the evaluation of this compound and other thiophenol derivatives in specific synthetic applications.

General Procedure for Suzuki-Miyaura Coupling of Thiophenols

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Halide (1.0 eq) G Combine & Stir A->G B Arylboronic Acid (1.2 eq) B->G C Thiophenol Derivative (1.0 eq) C->G D Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) D->G E Base (e.g., K₂CO₃, 2.0 eq) E->G F Solvent (e.g., Toluene/H₂O) F->G H Heat (e.g., 80-110 °C) G->H I Monitor by TLC/GC-MS H->I J Cool to RT I->J K Aqueous Workup J->K L Extract with Organic Solvent K->L M Dry & Concentrate L->M N Purify (e.g., Column Chromatography) M->N

Suzuki-Miyaura Coupling Workflow

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), the thiophenol derivative (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene/water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of Thiophenols

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Halide (1.0 eq) H Combine & Stir A->H B Amine (1.2 eq) B->H C Thiophenol Derivative (1.0 eq) C->H D Pd Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) D->H E Ligand (e.g., XPhos, 2-4 mol%) E->H F Base (e.g., NaO*t*Bu, 1.4 eq) F->H G Anhydrous Solvent (e.g., Toluene) G->H I Heat (e.g., 80-120 °C) H->I J Monitor by TLC/LC-MS I->J K Cool to RT J->K L Quench with Water K->L M Extract with Organic Solvent L->M N Dry & Concentrate M->N O Purify (e.g., Column Chromatography) N->O

Buchwald-Hartwig Amination Workflow

Procedure:

  • To a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), the base (e.g., NaOtBu, 1.4 equiv), the aryl halide (1.0 equiv), and the thiophenol derivative (1.0 equiv) to a dry reaction vessel.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add the amine (1.2 equiv) to the mixture.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Conclusion

Safety Operating Guide

Personal protective equipment for handling 3,4-Dichloro-5-fluorothiophenol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3,4-Dichloro-5-fluorothiophenol is publicly available. The following guidance is based on the safety data of structurally similar compounds, including other chlorinated and fluorinated thiophenols. Researchers should handle this compound with extreme caution and treat it as highly hazardous.

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a flammable liquid that is toxic if swallowed, in contact with skin, or inhaled.[1][2] It is also expected to cause serious eye and skin irritation and may cause respiratory irritation.[1][2] All personnel must be thoroughly trained on the risks and proper handling procedures before working with this chemical.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Double-gloving with nitrile gloves (minimum 5-mil thickness). Change gloves immediately upon contamination.Provides short-term splash protection against halogenated aromatic hydrocarbons.[3] Nitrile has poor resistance to prolonged contact with such chemicals.[4]
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Skin and Body Protection Flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes. Consider chemically resistant shoe covers.Prevents skin contact and protects against potential splashes of the flammable and toxic material.[5]
Respiratory Protection Use only within a certified chemical fume hood. If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.Halogenated thiophenols can be toxic if inhaled and may cause respiratory irritation.[1][2]

Handling and Storage Procedures

Operational Plan:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Have an emergency eyewash station and safety shower readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Ensure proper waste containers are labeled and available.

  • Handling:

    • Conduct all work in a chemical fume hood.

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not breathe vapors or mists.[1]

    • Use spark-proof tools and equipment to prevent ignition.[6]

    • Ground and bond containers when transferring material to prevent static discharge.[5]

  • Storage:

    • Store in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6]

    • Store away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures

Table 2: First Aid Measures

Exposure Route Immediate Action
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]

Spill and Disposal Plan

Spill Response:

  • Evacuate the area and restrict access.

  • Ensure adequate ventilation (use the chemical fume hood if the spill is contained within it).

  • Wearing the appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and any contaminated materials in sealed, properly labeled containers.

  • Follow all local, state, and federal regulations for the disposal of halogenated organic compounds. High-temperature incineration is a common and effective method for the disposal of such wastes.[7]

Workflow and Safety Logic

The following diagram illustrates the logical workflow for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Waste Management Verify Fume Hood Verify Fume Hood Check Emergency Equipment Check Emergency Equipment Verify Fume Hood->Check Emergency Equipment Don PPE Don PPE Verify Fume Hood->Don PPE Proceed if safe Prepare Materials Prepare Materials Check Emergency Equipment->Prepare Materials Label Waste Containers Label Waste Containers Prepare Materials->Label Waste Containers Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Conduct Experiment Conduct Experiment Work in Fume Hood->Conduct Experiment Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Store Waste Securely Store Waste Securely Segregate Waste->Store Waste Securely Decontaminate Work Area Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands End of Process End of Process Wash Hands->End of Process Arrange for Professional Disposal Arrange for Professional Disposal Store Waste Securely->Arrange for Professional Disposal

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.